Salbutamol-d3
説明
Structure
3D Structure
特性
CAS番号 |
1219798-60-3 |
|---|---|
分子式 |
C13H21NO3 |
分子量 |
242.33 g/mol |
IUPAC名 |
4-[2-(tert-butylamino)-1-deuterio-1-hydroxyethyl]-2-[dideuterio(hydroxy)methyl]phenol |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i8D2,12D |
InChIキー |
NDAUXUAQIAJITI-STOMFCJLSA-N |
外観 |
White solid |
melting_point |
157-158°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
18559-94-9 (unlabelled) |
同義語 |
(±)-Albuterol-d3 (3-hydroxymethyl-d2; α-d1) |
タグ |
Salbutamol |
製品の起源 |
United States |
Foundational & Exploratory
Deuterium Labeling Effects on Salbutamol-d3 Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of deuterium labeling on the mass spectrometric analysis of Salbutamol-d3. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for the quantitative analysis of Salbutamol. This document details the mass spectral characteristics of Salbutamol and its deuterated analog, this compound, provides an exemplary experimental protocol for their analysis, and illustrates the underlying biochemical and analytical pathways.
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of Salbutamol in biological matrices is crucial for pharmacokinetic, bioequivalence, and doping control studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variations in sample preparation and matrix effects.[1]
Deuterium labeling, while minimally altering the chemical properties of a molecule, induces a predictable mass shift that is readily detectable by mass spectrometry. However, this isotopic substitution can also lead to subtle but significant effects on chromatographic retention times and mass spectrometric fragmentation patterns, which must be understood for robust method development and validation. This guide explores these effects in detail.
Mass Spectrometric Fragmentation of Salbutamol and this compound
Under positive electrospray ionization (ESI) conditions, both Salbutamol and this compound are readily protonated, typically on the nitrogen atom of the amino group, to form the precursor ions [M+H]⁺. Collision-induced dissociation (CID) of these precursor ions in the mass spectrometer's collision cell results in characteristic product ions.
The primary fragmentation of Salbutamol involves the neutral loss of a water molecule (-18 Da) from the protonated precursor ion, followed by the cleavage and loss of isobutene (-56 Da) from the tert-butyl group.[2][3] The deuterium atoms in this compound are located on the tert-butyl group. Consequently, the fragmentation pathway remains analogous to that of unlabeled Salbutamol, but the mass of the fragment containing the tert-butyl group is shifted by +3 Da.
Quantitative Data Summary
The table below summarizes the key mass spectrometric transitions for Salbutamol and this compound, which are commonly used for their quantification in multiple reaction monitoring (MRM) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| Salbutamol | 240.1 | 148.1 | H₂O + C₄H₈ |
| Salbutamol | 240.1 | 166.1 | H₂O + C₂H₄O |
| Salbutamol | 240.1 | 222.1 | H₂O |
| This compound | 243.1 | 151.0 | H₂O + C₄H₅D₃ |
Data compiled from multiple sources.[4][5]
Isotopic Effects in Mass Spectrometry
The substitution of hydrogen with deuterium can introduce isotopic effects that may influence the analysis.
-
Chromatographic Isotope Effect: Deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts in liquid chromatography.[6] This is due to the subtle differences in the physicochemical properties of C-D versus C-H bonds. While often negligible, this effect should be evaluated during method development to ensure that the analyte and internal standard co-elute as closely as possible to effectively compensate for matrix effects.[7]
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This can lead to a kinetic isotope effect where fragmentation pathways involving the cleavage of a C-D bond are less favored than the corresponding C-H bond cleavage.[6] In the case of this compound, where the deuterium labels are on the stable tert-butyl group, the primary fragmentation pathways involving losses of water and isobutene are not significantly altered, leading to a predictable and reliable fragmentation pattern for use as an internal standard.
Experimental Protocol: Quantification of Salbutamol in Human Plasma
This section provides a detailed methodology for the quantification of Salbutamol in human plasma using this compound as an internal standard, based on established LC-MS/MS methods.[4]
Materials and Reagents
-
Salbutamol reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Human plasma (blank)
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard solution. For calibration standards and quality control samples, add the appropriate volume of Salbutamol working solutions.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Salbutamol: 240.1 → 148.1
-
This compound: 243.1 → 151.0
-
-
Ion Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Visualizations
Salbutamol Signaling Pathway
Salbutamol exerts its therapeutic effect by binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation and bronchodilation.[8][9]
Caption: Salbutamol's mechanism of action via the β2-adrenergic receptor pathway.
Experimental Workflow for Salbutamol Quantification
The following diagram illustrates the key steps in the analytical workflow for the quantification of Salbutamol in a biological matrix using this compound as an internal standard.
Caption: Workflow for the quantitative analysis of Salbutamol.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Salbutamol in biological matrices. The deuterium labeling on the tert-butyl group results in a predictable mass shift with minimal impact on the fragmentation pathway, making it an ideal internal standard. Understanding the potential for chromatographic isotope effects and the principles of fragmentation is essential for developing and validating high-quality bioanalytical methods. The experimental protocol and workflows provided in this guide offer a solid foundation for researchers and scientists in the field of drug analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. latamjpharm.org [latamjpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 8. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 9. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Salbutamol-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on high-purity Salbutamol-d3, a critical tool for researchers, scientists, and drug development professionals. This document outlines the commercial availability of this compound, its key applications as an internal standard in analytical methodologies, and detailed experimental protocols.
Introduction to this compound
Salbutamol, a short-acting β2-adrenergic receptor agonist, is widely used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is a deuterated analog of Salbutamol, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Salbutamol in biological matrices by mass spectrometry. The near-identical chemical and physical properties to the unlabeled analyte, combined with its distinct mass, allow for precise and accurate quantification, correcting for variations in sample preparation and instrument response.
Commercial Suppliers of High-Purity this compound
A number of reputable chemical suppliers provide high-purity this compound for research purposes. The table below summarizes the product specifications from several key vendors to facilitate comparison.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Formulation |
| Cayman Chemical | This compound | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | ≥99% deuterated forms (d₁-d₃)[1] | Solid[1] |
| MedChemExpress | This compound (Albuterol-d3) | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | 98.59%[2] | Solid |
| LGC Standards | Salbutamol D3 (3-hydroxymethyl-D2,alpha D1) | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | Not specified | 100 µg/mL in Acetonitrile[3][4][5] |
| CDN Isotopes | (±)-Albuterol-d3 (3-hydroxymethyl-d2; alpha-d1) | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | 98 atom % D[4] | Solid |
| Simson Pharma Limited | Albuterol D3 (Salbutamol D3) | 1219798-60-3 | Not specified | High quality, CoA provided[6] | Not specified |
| Alentris Research Pvt. Ltd. | Salbutamol D3 | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | Not specified | Not specified |
| ARTIS STANDARDS | Salbutamol D3 | 1219798-60-3 | C₁₃H₁₈D₃NO₃ | Not specified | Not specified |
Experimental Protocols: Quantification of Salbutamol using this compound
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantification of Salbutamol in biological samples such as plasma and urine.
LC-MS/MS Method for Salbutamol in Human Plasma
This protocol is adapted from a validated method for the pharmacokinetic study of Salbutamol.[1]
a) Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
b) Chromatographic Conditions
-
Column: C18 column (e.g., Luna C18, 2.1 mm x 150 mm, 5 µm)[1]
-
Mobile Phase: Methanol-water containing 10 mM ammonium acetate and 0.1% formic acid.[1]
-
Flow Rate: 0.5 mL/min[1]
-
Elution: Isocratic[1]
c) Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI), positive mode[1]
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
GC-MS/MS Method for Salbutamol in Human Urine
This protocol is based on a method developed for doping control analysis.[7]
a) Sample Preparation (Hydrolysis, Extraction, and Derivatization)
-
To 1 mL of urine, add this compound as the internal standard.
-
Perform enzymatic hydrolysis to deconjugate Salbutamol metabolites.
-
Conduct solid-phase extraction (SPE) using a suitable sorbent (e.g., XAD2 column) for sample cleanup and concentration.[7]
-
Follow with a liquid-liquid extraction step.
-
Evaporate the solvent and derivatize the residue using a silylating agent (e.g., MSTFA/IODO-TMS/DTE mixture) to improve volatility and chromatographic performance.[7]
-
Inject an aliquot into the GC-MS/MS system.
b) Chromatographic Conditions
-
Column: HP Ultra-1 (17 m × 0.22 mm × 0.11 μm) or similar non-polar column.[7]
-
Carrier Gas: Helium
-
Temperature Program: Optimized to separate the analyte from matrix components.
c) Mass Spectrometric Conditions
-
Ionization: Electron Ionization (EI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific transitions for the derivatized Salbutamol and this compound would be selected. For the trimethylsilyl (TMS) ether derivative, the fragment ion m/e 369 for Salbutamol and m/e 372 for trideuterio-salbutamol can be monitored.[8]
Visualizations
Salbutamol Signaling Pathway
Caption: Simplified signaling pathway of Salbutamol via the β2-adrenergic receptor.
Experimental Workflow for Bioanalytical Quantification
Caption: General workflow for the quantification of Salbutamol using this compound.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salbutamol D3 (3-hydroxymethyl-D2,alpha D1) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 5. Salbutamol D3 (3-hydroxymethyl-D2,alpha D1) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of salbutamol in plasma, as either its trimethylsilyl or t-butyldimethylsilyl ether, using a stable isotope multiple ion recording technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Salbutamol-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Salbutamol-d3, a deuterated isotopologue of the short-acting β2-adrenergic receptor agonist, Salbutamol. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and pathway visualizations to support its application in scientific research. This compound is primarily utilized as an internal standard for the precise quantification of salbutamol in biological samples, a critical aspect of pharmacokinetic, metabolic, and anti-doping studies.
Core Compound Details
This compound is a stable, isotopically labeled version of salbutamol, where three hydrogen atoms have been replaced by deuterium. This modification results in a higher molecular weight, allowing for its differentiation from endogenous salbutamol in mass spectrometry-based analyses, without altering its chemical properties.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1219798-60-3 | [1][2] |
| Molecular Formula | C₁₃H₁₈D₃NO₃ | [1] |
| Molecular Weight | 242.33 g/mol | |
| Synonyms | (±)-Albuterol-d3, (±)-Salbutamol-d3, DL-Salbutamol-d3 | [1] |
Mechanism of Action: β2-Adrenergic Receptor Signaling
Salbutamol, and by extension this compound, exerts its pharmacological effects through the activation of β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[3] This interaction initiates a signaling cascade that leads to bronchodilation.
Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the associated Gs alpha subunit.[4] This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase.[6] This cascade of events ultimately leads to the relaxation of airway smooth muscle.[4][6]
Experimental Protocols: Quantification of Salbutamol in Biological Matrices
This compound is the internal standard of choice for the quantification of salbutamol in various biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocols are representative examples of its application.
Quantification in Human Plasma
This method is suitable for pharmacokinetic studies.
1. Sample Preparation:
-
To 200 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).
-
Precipitate proteins by adding 770 µL of a 50:50 (v/v) mixture of high-purity water and acetonitrile.
-
Vortex the mixture for 3 seconds.
-
Centrifuge at 14,100 relative centrifugal force (rcf).
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Luna C18, 2.1 mm × 150 mm, 5 µm).[7]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water containing 10 mM ammonium acetate and 0.1% formic acid.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Injection Volume: 10 µL.[8]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions:
Quantification in Human Urine
This method is often employed in anti-doping analysis.
1. Sample Preparation (Direct Injection):
-
To 1 mL of urine, add a known concentration of this compound internal standard (e.g., 500 ng/mL).[8]
-
Vortex the sample.
-
Inject a 10 µL aliquot directly into the LC-MS/MS system without further preparation.[8]
2. Sample Preparation (with Hydrolysis):
-
To a 2.5 mL aliquot of urine, add 100 µL of pH 7 phosphate buffer, 25 µL of β-glucuronidase from E. coli, and 25 µL of the internal standard solution.[9]
-
Heat the mixture for 1 hour at 55°C to hydrolyze salbutamol glucuronide.[9]
-
Centrifuge the sample at 2500 rpm for 5 minutes.[9]
-
Proceed with solid-phase extraction (SPE) for sample clean-up.
3. Chromatographic and Mass Spectrometric Conditions:
-
Similar conditions as described for plasma analysis can be adapted. The specific MRM transitions and chromatographic parameters should be optimized for the specific instrumentation used.
Experimental Workflow for LC-MS/MS Quantification
References
- 1. caymanchem.com [caymanchem.com]
- 2. Salbutamol D3 (3-hydroxymethyl-D2,alpha D1) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 3. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. latamjpharm.org [latamjpharm.org]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. dshs-koeln.de [dshs-koeln.de]
A Technical Guide to the Isotopic Enrichment and Purity of Salbutamol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic enrichment and chemical purity of Salbutamol-d3, a deuterated analog of the widely used bronchodilator, Salbutamol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis, in metabolic studies, and in the formulation of deuterated drugs.
Introduction to this compound
This compound is a synthetic isotopologue of Salbutamol where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Salbutamol in biological matrices. The accuracy and reliability of such quantitative assays are critically dependent on the isotopic enrichment and chemical purity of the deuterated standard.
Isotopic Enrichment and Purity Data
The isotopic enrichment of this compound refers to the percentage of molecules in which the designated hydrogen atoms have been substituted by deuterium. The chemical purity denotes the proportion of the material that is this compound, exclusive of any chemical impurities. The following table summarizes publicly available data on the isotopic and chemical purity of this compound from various commercial suppliers.
| Supplier/Source | Isotopic Purity/Enrichment | Chemical Purity | Analytical Method(s) |
| Cayman Chemical | ≥99% deuterated forms (d1-d3)[1] | Not specified | Not specified |
| MedChemExpress | Not specified | 98.59%[2] | Not specified |
| C/D/N Isotopes | 98 atom % D[3] | Not specified | Not specified |
| LGC Standards | Not specified | Not specified | Produced under ISO 17034[4][5] |
| Artis Standards | Not specified | Not specified | Not specified |
Experimental Protocols
Accurate determination of isotopic enrichment and chemical purity is paramount for the reliable use of this compound. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
Determination of Isotopic Enrichment and Purity by LC-HRMS
Liquid chromatography coupled with high-resolution mass spectrometry allows for the separation of this compound from its isotopologues (d0, d1, d2) and any chemical impurities, enabling their individual quantification.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working standards at concentrations appropriate for LC-MS analysis (e.g., 1 µg/mL).
LC-MS/MS Conditions (Adapted from methodologies for Salbutamol quantification[6][7]):
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Salbutamol from any impurities. For example, start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 200-300 with a resolution >60,000.
-
Data Analysis:
-
Extract ion chromatograms for the theoretical m/z values of Salbutamol-d0, -d1, -d2, and -d3.
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic distribution by expressing the peak area of each isotopologue as a percentage of the total peak area of all isotopologues.
-
Isotopic Enrichment (%) = (%d3) + (%d2) + (%d1).
-
-
Determination of Isotopic Enrichment and Structural Integrity by NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and quantify the degree of deuteration. Both ¹H and ²H NMR can be employed.
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) to a final concentration of 5-10 mg/mL.
¹H NMR Spectroscopy:
-
Instrument: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Data Analysis:
-
Identify the signals corresponding to the protons at the positions intended for deuteration.
-
The reduction in the integral of these signals relative to the integrals of non-deuterated positions in the molecule provides a measure of the isotopic enrichment.
-
²H NMR Spectroscopy (Deuterium NMR):
-
Instrument: An NMR spectrometer equipped with a deuterium probe.
-
Experiment: A standard ²H NMR experiment.
-
Data Analysis:
-
The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the labeling.
-
Quantitative ²H NMR, with an appropriate internal standard, can be used to determine the absolute concentration of the deuterated species.
-
Visualizations
Salbutamol Signaling Pathway
Salbutamol exerts its therapeutic effect by acting as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor.[8][9][10] This interaction initiates an intracellular signaling cascade that leads to smooth muscle relaxation.
Caption: Salbutamol's mechanism of action via the β2-adrenergic receptor signaling pathway.
Experimental Workflow for Isotopic Purity Analysis
The following diagram illustrates a typical workflow for the quality control analysis of this compound, from sample reception to final data reporting.
Caption: A generalized workflow for the analysis of this compound isotopic and chemical purity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. d3-Salbutamol | NMIAD939B | LGC Standards [lgcstandards.com]
- 5. Salbutamol D3 (3-hydroxymethyl-D2,alpha D1) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Quantitative determination of salbutamol in plasma, as either its trimethylsilyl or t-butyldimethylsilyl ether, using a stable isotope multiple ion recording technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 9. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Handling of Salbutamol-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential storage and handling guidelines for Salbutamol-d3, a deuterated internal standard crucial for the accurate quantification of salbutamol in various analytical methodologies. Adherence to these protocols is paramount to ensure the integrity, stability, and safety of the compound throughout its lifecycle in a research environment.
Storage Conditions
The stability of this compound is directly influenced by the storage conditions. The appropriate temperature and format (solid or in solution) are critical factors in maintaining its chemical integrity.
Quantitative Storage Recommendations
The following table summarizes the recommended storage temperatures and observed stability for this compound in different forms, based on information from various suppliers.
| Form | Solvent | Storage Temperature | Stability |
| Solid (Powder) | N/A | -20°C | ≥ 4 years[1][2] |
| In Solution | Acetonitrile | +20°C | N/A |
| In Solution | DMSO | -80°C | 6 months |
| In Solution | DMSO | -20°C | 1 month |
Note: "N/A" indicates that specific stability data was not provided in the reviewed documentation for that particular condition.
Handling Guidelines and Safety Precautions
Proper handling of this compound is essential to protect laboratory personnel from potential exposure and to prevent contamination of the sample. These guidelines are derived from safety data sheets (SDS) for Salbutamol and its deuterated analogue.[3][4][5][6]
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form, the following personal protective equipment should be utilized:
-
Respiratory Protection: A self-contained breathing apparatus is recommended to avoid dust inhalation.[6]
-
Eye Protection: Safety goggles should be worn to protect against accidental splashes or dust particles.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[3]
-
Skin and Body Protection: A lab coat or full-sleeved apron and other protective clothing should be worn.[6]
General Handling Procedures
-
Avoid the formation of dust.[6]
-
Do not eat, drink, or smoke when using this product.[3]
-
For solutions, use a properly calibrated pipette and work in a fume hood.
First Aid Measures
In case of accidental exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5] |
| Skin Contact | Wash with plenty of water.[6] If skin irritation or rash occurs, get medical advice/attention.[3] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[3] |
| Inhalation | Remove to fresh air. If necessary, provide artificial respiration or oxygen.[6] |
Experimental Protocols
Detailed experimental protocols for the stability and handling studies of this compound are not publicly available in the provided search results. The data presented by chemical suppliers is typically the result of their internal validation and quality control processes. For specific experimental details, it is recommended to contact the supplier directly.
Visualized Workflows and Relationships
To further clarify the recommended procedures and the interplay between storage and stability, the following diagrams are provided.
Caption: Recommended workflow for the handling of this compound.
Caption: Relationship between storage conditions and this compound stability.
References
Navigating the Regulatory Landscape for Salbutamol-d3 in Research: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the regulatory guidelines, safety protocols, and analytical methodologies pertinent to the use of Salbutamol-d3 in research. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical information to ensure compliant and effective application of this deuterated internal standard in bioanalytical studies.
Introduction to this compound in Research
This compound is the deuterium-labeled form of Salbutamol (also known as Albuterol), a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] In the realm of scientific research, particularly in pharmacokinetic (PK) and bioequivalence studies, this compound serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of stable isotope-labeled internal standards (SIL-ISs) like this compound is highly recommended by global regulatory bodies to enhance the accuracy and reproducibility of bioanalytical data.[2][3]
Regulatory Framework and Guidelines
There are no specific regulatory guidelines issued exclusively for this compound. Instead, its use is governed by the broader principles of bioanalytical method validation as outlined by major regulatory authorities. These guidelines strongly advocate for the use of a stable, well-characterized internal standard that closely mimics the analyte's behavior throughout the analytical process.[3]
Key international guidelines include:
-
International Council for Harmonisation (ICH) M10 Guideline on Bioanalytical Method Validation : This harmonized guideline provides comprehensive recommendations for the validation of bioanalytical assays, including the use of internal standards.[3][4][5] It details the necessary validation parameters such as accuracy, precision, selectivity, stability, and matrix effect.[3][4][6]
-
U.S. Food and Drug Administration (FDA) : The FDA's guidance on bioanalytical method validation aligns with ICH M10. While not mandating SIL-ISs, the FDA expects laboratories to employ robust and reliable methods, and the use of a SIL-IS is considered a best practice to ensure data integrity, particularly for mitigating matrix effects.[2]
-
European Medicines Agency (EMA) : The EMA has noted that a vast majority of bioanalytical method validation submissions incorporate SIL-ISs.[2] Their guidelines emphasize the importance of demonstrating the suitability of the chosen internal standard during method validation.[3]
The consensus among these regulatory bodies is that SIL-ISs, like this compound, are superior in compensating for variability during sample preparation and analysis, thereby ensuring the reliability of study data submitted for regulatory review.[2][3]
Safety and Handling
The safety profile of this compound is comparable to that of its non-labeled counterpart, Salbutamol. It is intended for research use only and not for human or veterinary diagnostic or therapeutic use.[7][8]
Hazard Identification:
-
Harmful if swallowed.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
Harmful to aquatic life with long-lasting effects.
Handling and Storage:
-
Researchers should handle this compound with the care required for hazardous materials.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear protective gloves, eye protection, and face protection.
-
Store in a well-closed container at 2-8 °C for long-term stability.[7][9]
-
Standard solutions are often supplied in acetonitrile or methanol.[10][11]
Analytical Methodologies and Validation
The use of this compound as an internal standard is central to the accurate quantification of Salbutamol in biological matrices such as plasma and urine. LC-MS/MS is the predominant analytical technique employed for this purpose.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for Salbutamol analysis using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte/IS | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Salbutamol | 240.1 | 148.1 | Positive ESI | [1] |
| This compound | 243.1 | 151.0 | Positive ESI | [1] |
| Salbutamol | 240.2 | 148.1 | Positive ESI | [12] |
| Salbutamol | 240 | 166, 148 | Positive ESI | [13] |
| This compound | 244 | 151 | Positive ESI | [13] |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria (ICH M10) | Reported Values (Example) | Reference |
| Linearity Range | Cover expected concentrations | 0.100 - 10.0 ng/mL (Plasma) | [1] |
| 0.15 - 24 ppb (Plasma) | [13] | ||
| 0.05 - 100 ng/mL (Plasma) | [14] | ||
| LLOQ | S/N ≥ 5; Accuracy ±20%; Precision ≤20% | 0.02 ng/mL (Plasma) | [12] |
| 0.15 ppb (Plasma) | [13] | ||
| 0.3 ng/mL (Serum) | [15] | ||
| Accuracy | ±15% (±20% at LLOQ) | < 15% | [1] |
| Precision (Intra- & Inter-day) | ≤15% CV (≤20% at LLOQ) | < 15% | [1] |
| < 5.04% | [15] | ||
| Recovery | Consistent and reproducible | 83.82 - 102.33% | [15] |
Experimental Protocols
Below are representative experimental protocols for the analysis of Salbutamol in biological matrices using this compound.
Protocol 1: Sample Preparation (Protein Precipitation) [1]
-
To a 100 µL aliquot of a plasma sample, add a known concentration of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Protocol 2: Liquid Chromatography Conditions [1][13]
-
Column: Luna C18 (2.1 mm × 150 mm, 5 µm) or Inertsil® ODS-3V C18 (150 × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol or acetonitrile and water containing 5-10 mM ammonium acetate and optionally 0.1% formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Injection Volume: 10 µL.
Protocol 3: Mass Spectrometry Conditions [1][13]
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions: As listed in Table 1.
-
Instrument Parameters: Optimize parameters such as capillary voltage, desolvation temperature, and collision energy for maximum signal intensity.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a bioanalytical study utilizing this compound.
Salbutamol Signaling Pathway
Salbutamol exerts its therapeutic effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The diagram below outlines the primary signaling cascade.[7][16][17]
Conclusion
The use of this compound as an internal standard is a critical component of modern bioanalytical research, enabling the generation of high-quality, reliable data for pharmacokinetic assessments and other quantitative studies. Adherence to the principles outlined in international regulatory guidelines, such as ICH M10, is paramount for ensuring the acceptance of this data by regulatory authorities. This guide provides a foundational understanding of the regulatory context, safety considerations, and validated analytical methods to support the scientific community in the rigorous and compliant use of this compound.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of salbutamol and salbutamol glucuronide in human urine by means of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound solution – CRM LABSTANDARD [crmlabstandard.com]
- 11. Salbutamol D3 (3-hydroxymethyl-D2,alpha D1) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 12. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A highly sensitive LC-tandem MS assay for the measurement in plasma and in urine of salbutamol administered by nebulization during mechanical ventilation in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 17. litfl.com [litfl.com]
Methodological & Application
Application Note: Quantitative Analysis of Salbutamol in Urine using Gas Chromatography-Mass Spectrometry with Salbutamol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of salbutamol in human urine using gas chromatography-mass spectrometry (GC-MS). The method employs Salbutamol-d3 as an internal standard (IS) to ensure accuracy and precision. The protocol covers sample preparation, including enzymatic hydrolysis and solid-phase extraction, derivatization to a trimethylsilyl (TMS) ether, and the instrumental parameters for GC-MS analysis. This robust and reliable method is suitable for therapeutic drug monitoring, clinical research, and anti-doping applications.
Introduction
Salbutamol (also known as albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. Accurate and sensitive quantification of salbutamol in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and doping control. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, offering high selectivity and sensitivity. However, due to the polar nature of salbutamol, a derivatization step is necessary to improve its volatility and chromatographic behavior. This protocol utilizes trimethylsilylation for derivatization and incorporates a deuterated internal standard (this compound) to correct for variations during sample preparation and analysis.
Experimental Protocol
Materials and Reagents
-
Salbutamol and this compound standards
-
β-Glucuronidase from E. coli
-
Phosphate buffer (0.1 M, pH 7)
-
Potassium carbonate solution (7%)
-
Solid-Phase Extraction (SPE) cartridges (e.g., XAD2 or Oasis HLB)
-
Methanol (HPLC grade)
-
Tert-butyl methyl ether (TBME) (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Derivatization reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of MSTFA/IODO-TMS/DTE (1000:2:2 v/v/w).[1][2]
-
Ethyl acetate (HPLC grade)
Sample Preparation
-
Enzymatic Hydrolysis: To a 2 mL aliquot of urine, add the internal standard, this compound. For hydrolysis, add 1 mL of 0.1 M phosphate buffer (pH 7) and 50 µL of β-glucuronidase solution. Incubate the mixture at 60°C for 1 hour.[2]
-
Solid-Phase Extraction (SPE):
-
Liquid-Liquid Extraction (Alternative to SPE):
-
After hydrolysis, add 250 µL of 7% potassium carbonate solution to adjust the pH to 9-10.[2]
-
Extract the mixture with 5 mL of tert-butyl methyl ether (TBME) by shaking for 10 minutes.[2]
-
Centrifuge for 5 minutes at approximately 2000 rpm.[2]
-
Transfer the organic phase, dry it with anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.[2]
-
-
Derivatization:
GC-MS Instrumental Parameters
The following table outlines the recommended GC-MS parameters for the analysis of derivatized salbutamol.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent or equivalent |
| Column | HP Ultra-1 (17 m x 0.22 mm x 0.11 µm) or similar non-polar capillary column[1][2] |
| Carrier Gas | Helium[2] |
| Injection Mode | Split (e.g., 11:1 ratio)[2] |
| Injection Volume | 2 µL[2] |
| Injector Temperature | 230-280°C[2][4] |
| Oven Temperature Program | |
| Initial Temperature | 100°C (hold for 0.2 minutes)[2] |
| Ramp 1 | 90°C/min to 190°C (hold for 0.2 minutes)[2] |
| Ramp 2 | 10°C/min to 225°C[2] |
| Ramp 3 | 90°C/min to 310°C (hold for 0.95 minutes)[2] |
| Total Run Time | Approximately 13.67 minutes[1] |
| Mass Spectrometer | |
| MS System | Triple Quadrupole or Single Quadrupole capable of SIM |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C[2] |
| Selected Ion Monitoring (SIM) | |
| Salbutamol-TMS | m/z 369[4][5] |
| This compound-TMS | m/z 372[5] |
Data Presentation
The following table summarizes the quantitative data and validation parameters reported in the literature for the GC-MS analysis of salbutamol.
| Parameter | Reported Value | Reference |
| Linearity Range | 2-200 ng/mL | [4] |
| 250-2000 ng/mL | [1] | |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| 0.9999 | [4] | |
| Limit of Detection (LOD) | 10 ng/mL | [1] |
| 2 ng/mL | [4] | |
| Limit of Quantification (LOQ) | 100 ng/mL | [1] |
| Intraday Precision (%RSD) | 14% (at 2 ng/mL) | [4] |
| Interday Precision (%RSD) | < 10% | [4] |
| 1.85 - 2.85% | [1] | |
| Accuracy | 95.50 - 107.04% | [1] |
Visualization
Caption: Experimental workflow for GC-MS analysis of Salbutamol.
Discussion
The presented GC-MS method offers a selective and sensitive approach for the quantification of salbutamol in urine. The use of this compound as an internal standard is critical for achieving high accuracy and precision by compensating for analyte loss during sample preparation and for variations in injection volume. The sample preparation procedure, involving enzymatic hydrolysis followed by either SPE or LLE, effectively removes matrix interferences. Derivatization with a silylating agent like MSTFA is an essential step to improve the chromatographic properties of the polar salbutamol molecule, enabling its analysis by GC-MS.
The provided GC oven temperature program is designed to achieve good separation of the analyte from other components in the sample matrix within a reasonable run time.[2] The use of selected ion monitoring (SIM) in the mass spectrometer enhances the selectivity and sensitivity of the method, allowing for the detection of low concentrations of salbutamol.[4][5] The validation data from various sources demonstrate that the method is linear over a clinically relevant concentration range and meets the requirements for precision and accuracy.[1][4]
Conclusion
This application note details a comprehensive and validated GC-MS protocol for the quantitative analysis of salbutamol in urine using this compound as an internal standard. The method is reliable, accurate, and sensitive, making it suitable for a wide range of applications in clinical and research settings. Adherence to the described sample preparation, derivatization, and instrumental parameters will enable researchers and scientists to obtain high-quality data for their studies.
References
- 1. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ecronicon.net [ecronicon.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of salbutamol in plasma, as either its trimethylsilyl or t-butyldimethylsilyl ether, using a stable isotope multiple ion recording technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Salbutamol-d3 as an Internal Standard for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Salbutamol, a short-acting β2-adrenergic receptor agonist, is widely used in the treatment of asthma and other respiratory diseases. Accurate and precise quantification of Salbutamol in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and ensure drug safety and efficacy. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical mass spectrometry to correct for variability during sample preparation and analysis. Salbutamol-d3, a deuterated analog of Salbutamol, serves as an ideal internal standard due to its similar physicochemical properties to the analyte and its distinct mass, allowing for accurate quantification via mass spectrometry.[1][2] This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of Salbutamol.
Rationale for using this compound as an Internal Standard
An ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery, but be clearly distinguishable by the mass spectrometer. This compound meets these criteria, making it an excellent choice for quantitative bioanalysis of Salbutamol.[3] The three deuterium atoms increase the mass of the molecule by three Daltons, allowing for clear differentiation from the unlabeled Salbutamol without significantly altering its chemical behavior during sample processing and chromatographic separation.[2] This ensures that any sample loss or variation in instrument response affects both the analyte and the internal standard proportionally, leading to a highly accurate and precise measurement of the analyte concentration.
The logical relationship for using an internal standard like this compound to ensure accurate quantification is depicted in the following diagram:
Experimental Protocols
Plasma Sample Preparation using Protein Precipitation
This protocol is a rapid and simple method for the extraction of Salbutamol from human plasma.[2]
Materials:
-
Human plasma samples
-
This compound internal standard working solution (concentration to be optimized, e.g., 10 ng/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to the plasma sample and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.
Urine Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up more complex matrices like urine to reduce matrix effects.[4]
Materials:
-
Urine samples
-
This compound internal standard working solution (e.g., 125 µg/mL in water)[4]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Oasis HLB SPE cartridges (or equivalent)
-
SPE manifold
-
Nitrogen evaporator
Protocol:
-
Pipette 3 mL of urine into a tube and spike with the this compound internal standard.[4]
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 150 µL of the mobile phase and inject into the LC-MS/MS system.[4]
The general experimental workflow for a pharmacokinetic study using this compound is illustrated below:
LC-MS/MS Method Parameters
The following tables summarize typical LC-MS/MS parameters for the analysis of Salbutamol using this compound as an internal standard. These parameters may require optimization for different instruments and specific study requirements.
Table 1: Liquid Chromatography Conditions
| Parameter | Typical Value |
| Column | C18 column (e.g., Luna C18, 2.1 mm x 150 mm, 5 µm)[2] |
| Mobile Phase | Methanol:Water with 10 mM ammonium acetate and 0.1% formic acid[2] |
| Elution | Isocratic[2] |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 5-20 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Instrument dependent (e.g., 500°C) |
| Ion Spray Voltage | Instrument dependent (e.g., 5500 V) |
Table 3: MRM Transitions for Salbutamol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Salbutamol | 240.1 | 148.1 | Optimized for instrument |
| This compound (IS) | 243.1 | 151.0 | Optimized for instrument |
| Data sourced from a study by Wang et al. (2022)[2] |
The analytical procedure from sample preparation to data analysis is visualized in the following diagram:
Method Validation Parameters
A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines. Key validation parameters are summarized below based on published data.
Table 4: Summary of Method Validation Data
| Parameter | Typical Performance |
| Linearity Range | 0.100 - 10.0 ng/mL in plasma[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra- and Inter-run Precision | < 15%[2] |
| Intra- and Inter-run Accuracy | Within ±15% (85-115%)[2] |
| Extraction Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated for by the internal standard |
| Stability | Stable under expected storage and processing conditions |
Conclusion
This compound is an effective and reliable internal standard for the quantification of Salbutamol in biological matrices for pharmacokinetic studies. Its use, in conjunction with a validated LC-MS/MS method, ensures high accuracy and precision, which are essential for the reliable determination of pharmacokinetic parameters. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and implement robust bioanalytical methods for Salbutamol.
References
- 1. Quantitative determination of salbutamol in plasma, as either its trimethylsilyl or t-butyldimethylsilyl ether, using a stable isotope multiple ion recording technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. latamjpharm.org [latamjpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. dshs-koeln.de [dshs-koeln.de]
Application Note: Quantitation of Salbutamol in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction Salbutamol (also known as Albuterol) is a short-acting β2-adrenergic receptor agonist widely used for the relief of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1] Accurate and reliable quantification of salbutamol in plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of salbutamol in human plasma. The method employs salbutamol-d3, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[2][3]
Principle of the Method The analytical method is based on the principle of stable isotope dilution analysis using LC-MS/MS. Plasma samples are first prepared using a simple protein precipitation technique, which efficiently removes proteins that can interfere with the analysis.[2] After spiking the plasma sample with a known amount of this compound (IS), the analyte and IS are chromatographically separated from endogenous plasma components on a reversed-phase C18 column.[2][4] The separated compounds are then ionized using positive electrospray ionization (ESI+) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][5]
The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both salbutamol and its deuterated internal standard.[2][4] The concentration of salbutamol in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve constructed from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
Standards: Salbutamol reference standard and this compound (internal standard)[2][6]
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium acetate (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
LC System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[2][5]
-
Analytical Column: A reversed-phase C18 column (e.g., Luna C18, 2.1 mm × 150 mm, 5 µm).[2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve salbutamol and this compound in methanol to obtain stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions of salbutamol by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard (IS) Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 10 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards by spiking appropriate amounts of the salbutamol working solutions into drug-free human plasma to achieve a concentration range of 0.10 to 10.0 ng/mL.[2] Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard working solution (10 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[5]
Figure 1. Workflow for plasma sample preparation and analysis.
LC-MS/MS Method and Data Presentation
LC-MS/MS Parameters
The following table summarizes the typical parameters for the chromatographic separation and mass spectrometric detection.
| Parameter | Condition |
| LC System | HPLC or UHPLC System |
| Column | Luna C18 (2.1 mm × 150 mm, 5 µm)[2] |
| Mobile Phase | Methanol and Water (containing 10 mM Ammonium Acetate and 0.1% Formic Acid)[2] |
| Elution Mode | Isocratic[2] |
| Flow Rate | 0.5 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[2] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Salbutamol) | m/z 240.1 → 148.1[2][4] |
| MRM Transition (this compound) | m/z 243.1 → 151.0[2] |
Data Analysis and Quantitation
A calibration curve is generated by plotting the peak area ratio of salbutamol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of salbutamol in the QC and unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Figure 2. Logic diagram for quantitation using an internal standard.
Method Validation Summary
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The table below summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The linear range is typically 0.100 to 10.0 ng/mL.[2] |
| Accuracy & Precision | For QC samples, the intra- and inter-day precision (%CV) should not exceed 15% (20% at LLOQ). The accuracy (%RE) should be within ±15% (±20% at LLOQ) of the nominal value.[2] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (e.g., 0.100 ng/mL). The signal should be at least 5-10 times the baseline noise.[2][4] |
| Selectivity | No significant interfering peaks should be observed at the retention times of salbutamol and this compound in blank plasma samples from at least six different sources. |
| Matrix Effect | The ion suppression or enhancement caused by the plasma matrix should be consistent across different plasma lots. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[4] |
| Recovery | The extraction recovery of the analyte and IS from the plasma matrix should be consistent, precise, and reproducible. |
| Stability | The stability of salbutamol in plasma must be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), long-term storage, and post-preparative (autosampler) stability.[2][5][7] |
Conclusion This application note provides a detailed protocol for a selective, sensitive, and robust LC-MS/MS method for the quantification of salbutamol in human plasma. The use of a stable isotope-labeled internal standard, this compound, coupled with a simple protein precipitation sample preparation, allows for reliable and accurate results suitable for high-throughput analysis in clinical and pharmaceutical research.
References
- 1. sdiarticle1.in [sdiarticle1.in]
- 2. latamjpharm.org [latamjpharm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (Standard)_TargetMol [targetmol.com]
- 7. scispace.com [scispace.com]
Application of Salbutamol-d3 in Doping Control Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is widely used for the treatment of asthma and exercise-induced bronchospasm.[1] Due to its potential anabolic effects at high doses, its use in sport is regulated by the World Anti-Doping Agency (WADA).[2][3] WADA prohibits systemic intake of Salbutamol and sets a urinary threshold to differentiate between permitted therapeutic use (inhalation) and prohibited use.[4][5] The accurate and reliable quantification of Salbutamol in urine is therefore crucial for effective doping control.
Stable isotope-labeled internal standards are essential for robust and accurate bioanalytical methods, particularly in mass spectrometry.[2] They compensate for variability in sample preparation, chromatographic separation, and mass spectrometric ionization.[2] Salbutamol-d3, a deuterated analog of Salbutamol, serves as an ideal internal standard for the quantification of Salbutamol in urine samples due to its chemical and physical similarity to the analyte.[5] This document provides detailed application notes and protocols for the use of this compound in doping control analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The analytical approach involves the analysis of urine samples for the presence and quantity of Salbutamol. This compound is added to the urine sample at a known concentration at the beginning of the analytical process to serve as an internal standard. The use of a deuterated internal standard is the best practice in bioanalysis as it co-elutes with the analyte and has the same extraction recovery and ionization response, thus correcting for any variations during the analytical procedure.[2]
The analysis is typically performed using LC-MS/MS. After appropriate sample preparation, the extract is injected into the LC system, where Salbutamol and this compound are separated from other matrix components. The separated compounds are then introduced into the mass spectrometer, where they are ionized and fragmented. The specific precursor-to-product ion transitions for both Salbutamol and this compound are monitored, allowing for their selective and sensitive detection and quantification. The ratio of the peak area of Salbutamol to that of this compound is used to calculate the concentration of Salbutamol in the original urine sample.
Regulatory Context
WADA has established a urinary threshold for Salbutamol to distinguish between permitted inhaled therapeutic use and prohibited systemic administration.[5] A urinary concentration of Salbutamol (free and glucuronide conjugate) greater than 1000 ng/mL is considered an Adverse Analytical Finding (AAF), unless the athlete can prove that the result was the consequence of therapeutic use of inhaled Salbutamol within the permitted dosage.[5] Taking into account measurement uncertainty, a decision limit of 1200 ng/mL is often applied.[5]
Quantitative Data Summary
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of Salbutamol in urine using a deuterated internal standard.
Table 1: Method Performance Characteristics
| Parameter | Method 1 ("Dilute-and-Shoot" UPLC-MS/MS)[6] | Method 2 ("Dilute-and-Shoot" LC-MS/MS)[7] | Method 3 (SPE LC-MS/MS)[8] |
| Linearity Range | 200 - 5000 ng/mL | 200 - 2000 ng/mL | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 200 ng/mL | Not explicitly stated, but LLOD is 20 ng/mL | 10 ng/mL |
| Intra-assay Precision (%RSD) | < 8.4% (at 550 and 1100 ng/mL) | 14.1% (at 200 ng/mL), 7.1% (at 500 ng/mL), 4.8% (at 1000 ng/mL) | < 7.3% |
| Intermediate Precision (%RSD) | 5.6 - 8.9% | 7.7% (at 500 ng/mL), 11.8% (at 1000 ng/mL) | < 7.3% |
| Accuracy | < 8.4% | Not Reported | ± 2.6% |
Experimental Protocols
Two common approaches for the analysis of Salbutamol in urine are presented: a rapid "dilute-and-shoot" method and a more traditional method involving solid-phase extraction (SPE).
Protocol 1: Direct "Dilute-and-Shoot" UPLC-MS/MS Method
This method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening and confirmation.[6]
1. Materials and Reagents
-
Salbutamol reference standard
-
This compound internal standard (ISTD)
-
Ultrapure water
-
Acetonitrile (LC-MS grade)
-
Formic acid
2. Sample Preparation
-
To a 1.5 mL microcentrifuge tube, add 500 µL of the urine sample.
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 500 µL of ultrapure water to dilute the sample 1:1 (v/v).
-
Vortex the tube for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[6]
-
Mobile Phase A: 0.01% Formic acid in ultrapure water (v/v)[6]
-
Mobile Phase B: 0.01% Formic acid in acetonitrile (v/v)[6]
-
Flow Rate: 0.6 mL/min[6]
-
Column Temperature: 45 °C[6]
-
Injection Volume: 1 µL[6]
-
Gradient: A suitable gradient to ensure separation of Salbutamol from matrix interferences.
-
Total Run Time: 3.2 min[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
Monitored Transitions:
-
Salbutamol: e.g., m/z 240 -> 148[7]
-
This compound: e.g., m/z 243 -> 151 (adjust based on deuteration pattern)
-
-
Collision Gas: Argon[6]
-
Desolvation Gas: Nitrogen[6]
4. Data Analysis
-
Integrate the peak areas for the selected transitions of Salbutamol and this compound.
-
Calculate the peak area ratio (Salbutamol/Salbutamol-d3).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Salbutamol in the unknown samples by interpolation from the calibration curve.
Protocol 2: Solid-Phase Extraction (SPE) LC-MS/MS Method
This method provides a more thorough clean-up of the urine sample, which can reduce matrix effects and improve sensitivity.[8]
1. Materials and Reagents
-
Salbutamol reference standard
-
This compound internal standard (ISTD)
-
β-glucuronidase from E. coli[8]
-
Phosphate buffer (pH 7)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Solid-Phase Extraction Cartridges: Mixed-mode cation exchange (e.g., Bond Elut-Certify)[8]
2. Sample Preparation
-
To 2.5 mL of urine, add 100 µL of phosphate buffer (pH 7), 25 µL of β-glucuronidase solution, and a known amount of this compound internal standard solution.[2]
-
Incubate the mixture at 55 °C for 1 hour to hydrolyze the Salbutamol glucuronide.[2]
-
Centrifuge the sample at 2500 rpm for 5 minutes.[2]
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with an appropriate solvent, such as a mixture of methanol and acetonitrile.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1100 series or equivalent
-
Column: Agilent Zorbax SB-C18 (e.g., 150 mm x 2.1 mm, 5 µm)[8]
-
Mobile Phase: A mixture of 0.01 M ammonium formate buffer (pH 3.5) and acetonitrile (e.g., 85:15, v/v)[8]
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[8]
-
Monitored Transitions:
-
Salbutamol: e.g., m/z 240 -> 148
-
This compound: e.g., m/z 243 -> 151
-
4. Data Analysis
-
Follow the same data analysis procedure as described in Protocol 1.
Visualizations
Salbutamol Signaling Pathway
Salbutamol acts as a β2-adrenergic receptor agonist. Its binding to the receptor initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[1][9]
Caption: Salbutamol's β2-adrenergic receptor signaling pathway.
Doping Control Analysis Workflow
The following diagram illustrates the typical workflow for the analysis of a urine sample in a doping control laboratory, from sample receipt to the final report.[10][11][12]
Caption: Doping control urine analysis workflow.
References
- 1. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Direct Quantification of Salbutamol in Human Urine by Means of LC-MS / MS | Semantic Scholar [semanticscholar.org]
- 5. Model‐based meta‐analysis of salbutamol pharmacokinetics and practical implications for doping control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultraperformance liquid chromatography tandem mass spectrometric method for direct quantification of salbutamol in urine samples in doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Quantitation of salbutamol in human urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 10. wada-ama.org [wada-ama.org]
- 11. editorial.uefa.com [editorial.uefa.com]
- 12. searado.com [searado.com]
Application Notes and Protocols for the Analysis of Salbutamol in Environmental Samples Using Salbutamol-d3
Introduction
Salbutamol, also known as albuterol, is a widely used short-acting β2-adrenergic receptor agonist for the treatment of asthma and other respiratory diseases.[1] Due to its extensive use, salbutamol is frequently detected in various environmental compartments, including wastewater, rivers, and potentially soils and sediments, making it an emerging contaminant of concern.[2][3] Accurate and reliable quantification of salbutamol in these complex matrices is crucial for environmental monitoring and risk assessment.
The use of a stable isotope-labeled internal standard, such as Salbutamol-d3, is the gold standard for quantitative analysis by mass spectrometry.[4][5] This methodology, known as isotope dilution mass spectrometry, involves spiking samples with a known concentration of the deuterated analog of the analyte. Since this compound is chemically identical to salbutamol and differs only in its mass, it co-elutes chromatographically and experiences similar ionization and matrix effects. This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrumental analysis.[2]
These application notes provide detailed protocols for the extraction, cleanup, and quantification of salbutamol in various environmental matrices using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Application Notes
Scope: These methods are intended for the quantitative analysis of salbutamol in environmental samples, including wastewater, river water, soil, and sediment, by researchers, scientists, and professionals in environmental science and drug development.
Principle: The analytical approach is based on the principle of isotope dilution mass spectrometry. Samples are spiked with a known amount of this compound prior to sample preparation. The samples are then subjected to solid-phase extraction (SPE) for water samples or ultrasonic-assisted extraction (UAE) followed by SPE for solid samples to isolate and concentrate the analyte and internal standard. The extracts are analyzed by LC-MS/MS, and the concentration of salbutamol is determined by the ratio of the signal response of the native analyte to that of the isotopically labeled internal standard.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB).
-
Ultrasonic bath or probe sonicator.
-
Centrifuge.
-
Freeze-dryer.
-
Standard laboratory glassware and equipment.
Reagents and Materials:
-
Salbutamol certified reference standard.
-
This compound certified reference standard.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid, ammonium acetate, and ammonium hydroxide.
-
Oasis HLB SPE cartridges or equivalent.
-
Glass fiber filters (e.g., 0.7 µm).
Quantitative Data
Table 1: LC-MS/MS Parameters for Salbutamol and this compound
| Parameter | Salbutamol | This compound |
| Precursor Ion (m/z) | 240.2 | 243.1 |
| Product Ion 1 (m/z) | 148.1 | 151.0 |
| Product Ion 2 (m/z) | 166.1 | - |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
Note: The specific precursor and product ions may vary slightly depending on the instrument and source conditions. The values presented are commonly reported in the literature.[4]
Table 2: Method Validation Data for Salbutamol in Water Samples
| Parameter | Wastewater | River Water |
| Limit of Detection (LOD) | 0.7 - 19 ng/L[2] | ~35 pg/L[3] |
| Limit of Quantification (LOQ) | 3 - 125 ng/L[2] | Not Specified |
| Recovery | 82 - 194%[2] | Not Specified |
| Matrix Effect | 64 - 228% (corrected by IS)[2] | Not Specified |
| Precision (%RSD) | 0.14 - 7.2%[2] | Not Specified |
Table 3: Method Validation Data for Pharmaceuticals in Sediment Samples (Adaptable for Salbutamol)
| Parameter | Value |
| Limit of Detection (LOD) | 0.03 - 3.5 ng/g[6] |
| Recovery | 70.1 - 124.9% (for similar compounds)[6] |
| Precision (%RSD) | 1.6 - 15.8%[6] |
Note: Data for soil and sediment are based on a method for various pharmaceuticals and provide an expected range of performance.[6]
Experimental Protocols
Protocol 1: Analysis of Salbutamol in Water Samples (Wastewater and River Water)
1. Sample Collection and Preparation:
-
Collect water samples in clean amber glass bottles.
-
Filter the samples through a 0.7 µm glass fiber filter to remove suspended solids.
-
Spike a known volume of the filtered sample with this compound internal standard solution.
-
Adjust the pH of the sample to approximately 3 with formic acid.[7]
2. Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (e.g., 60 mg, 3 mL) sequentially with 3 mL of methanol and 3 mL of acidified ultrapure water (pH 3).[7]
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 3 mL of acidified ultrapure water to remove interfering substances.[7]
-
Dry the cartridge under vacuum for at least 20 minutes.[7]
-
Elute the analytes with 2 mL of methanol.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.[7]
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., SunFire® C18, 4.6 x 50 mm, 2.5 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: A suitable gradient program to separate salbutamol from matrix interferences.
-
Flow Rate: 0.5 mL/min.[7]
-
Column Temperature: 50 °C.[2]
-
-
Mass Spectrometry Conditions:
-
Set the mass spectrometer to monitor the precursor and product ion transitions for both salbutamol and this compound as specified in Table 1.
-
4. Quantification:
-
Calculate the concentration of salbutamol in the original sample using the ratio of the peak area of salbutamol to the peak area of this compound and a calibration curve prepared with known concentrations of salbutamol and a constant concentration of this compound.
Protocol 2: Analysis of Salbutamol in Soil and Sediment Samples
1. Sample Collection and Preparation:
-
Collect soil or sediment samples and store them frozen until analysis.
-
Freeze-dry the samples and sieve them to obtain a homogenous powder.
2. Ultrasonic-Assisted Extraction (UAE):
-
Weigh approximately 1 g of the dried sample into a centrifuge tube.
-
Spike the sample with this compound internal standard solution.
-
Add 10 mL of an extraction solvent mixture (e.g., 2% NH4OH in methanol, followed by 2% formic acid in methanol, and then methanol only).[6]
-
Sonicate the sample in an ultrasonic bath for a specified period (e.g., 15 minutes).[6]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction process twice more, combining the supernatants.[6]
3. Extract Cleanup (SPE):
-
Evaporate the combined supernatant to a smaller volume.
-
Dilute the extract with acidified ultrapure water and proceed with the SPE cleanup as described in Protocol 1, step 2.
4. LC-MS/MS Analysis and Quantification:
-
Follow the procedures described in Protocol 1, steps 3 and 4 for instrumental analysis and quantification.
Visualizations
Caption: Experimental workflow for the analysis of salbutamol in water samples.
Caption: Experimental workflow for the analysis of salbutamol in solid samples.
Caption: Simplified signaling pathway of Salbutamol via the β2-adrenergic receptor.
References
- 1. Quantitative determination of salbutamol in plasma, as either its trimethylsilyl or t-butyldimethylsilyl ether, using a stable isotope multiple ion recording technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of pharmaceuticals in freshwater sediments using ultrasonic-assisted extraction with SPE clean-up and HPLC-DAD or LC-ESI-MS/MS detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
Standard Operating Procedure for Salbutamol-d3 Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed standard operating procedure (SOP) for the preparation, storage, and use of a Salbutamol-d3 stock solution. This compound, a deuterated isotopologue of Salbutamol, is primarily utilized as an internal standard (IS) for the quantitative analysis of Salbutamol in biological matrices by mass spectrometry (MS). Its use is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of analytical methods. These protocols are intended for research and drug development professionals familiar with standard laboratory practices.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | α¹-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol-d3 |
| Synonyms | (±)-Albuterol-d3, (±)-Salbutamol-d3, DL-Salbutamol-d3 |
| Molecular Formula | C₁₃H₁₈D₃NO₃ |
| Molecular Weight | 242.33 g/mol |
| CAS Number | 1219798-60-3 |
| Appearance | Off-white to light brown solid |
| Purity | ≥98% |
Safety Precautions
Handle this compound in accordance with standard laboratory safety procedures. It should be considered hazardous until further information is available.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or aerosols. Work in a well-ventilated area or a fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.[1]
Standard Operating Procedure: Stock Solution Preparation
This protocol outlines the steps for preparing a 1 mg/mL this compound stock solution.
4.1 Materials and Equipment
-
This compound solid
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Acetonitrile, HPLC grade or higher
-
Analytical balance
-
Calibrated pipettes
-
Class A volumetric flasks
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Amber glass vials for storage
4.2 Protocol for 1 mg/mL Stock Solution in DMSO
-
Equilibration: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound solid using an analytical balance.
-
Dissolution: Transfer the weighed solid to a clean, dry volumetric flask. Add a small amount of DMSO to dissolve the solid. Vortex or sonicate if necessary to ensure complete dissolution. This compound is soluble in DMSO.[2]
-
Dilution: Once fully dissolved, bring the solution to the final volume with DMSO. For example, for a 1 mg/mL solution, if you weighed 1 mg of this compound, you would bring the final volume to 1.0 mL.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles.
4.3 Storage and Stability
-
Solid Form: Store at -20°C for long-term stability (≥ 4 years).[2]
-
Stock Solution in Solvent:
-
For long-term storage, store at -80°C for up to 6 months.
-
For short-term storage, store at -20°C for up to 1 month.[3]
-
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[4]
Quantitative Data Summary
The following table summarizes typical concentrations for this compound stock solutions, working solutions, and calibration standards used in analytical methods.
| Solution Type | Solvent | Typical Concentration Range | Reference |
| Stock Solution | Acetonitrile | 100 µg/mL | [5] |
| Working Solution | Methanol or Acetonitrile/Water | 100 ng/mL | [4] |
| Internal Standard Spiking Solution | Varies (often mobile phase) | 1 ng per 250 µL sample | [4] |
| Calibration Curve Range | Plasma or Urine | 0.1 - 100 ng/mL | [4][6] |
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
This protocol provides a general workflow for using this compound as an internal standard for the quantification of Salbutamol in human plasma.
6.1 Preparation of Working Solutions
-
Intermediate Stock Solution: Prepare an intermediate stock solution (e.g., 1 µg/mL) by diluting the 1 mg/mL primary stock solution with an appropriate solvent like acetonitrile or methanol.
-
Spiking Solution: Prepare a working internal standard spiking solution (e.g., 100 ng/mL) from the intermediate stock solution. The final concentration in the sample should be carefully chosen to be within the linear range of the assay.
6.2 Sample Preparation (Protein Precipitation)
-
Sample Collection: Collect plasma samples according to standard clinical procedures.
-
Aliquoting: Aliquot a specific volume of plasma (e.g., 250 µL) into a microcentrifuge tube.
-
Spiking: Add a small, precise volume of the this compound working solution to each plasma sample, calibrator, and quality control sample.
-
Precipitation: Add a protein precipitation agent, such as acetonitrile (typically 3 times the sample volume), to each tube.
-
Vortexing: Vortex the samples vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
6.3 LC-MS/MS Analysis
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Separation: Employ a suitable C18 reversed-phase column with a mobile phase gradient of acetonitrile and water containing a modifier like formic acid or ammonium acetate.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the precursor-to-product ion transitions for both Salbutamol and this compound in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: The concentration of Salbutamol in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Salbutamol.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound stock solution.
Caption: Signaling pathway of Salbutamol, a β2-adrenergic receptor agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. latamjpharm.org [latamjpharm.org]
Application Note: Salbutamol-d3 for Bioequivalence Studies of Salbutamol Inhalers
Introduction
Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone therapy for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD). It is most commonly administered via metered-dose inhalers (MDIs) or dry-powder inhalers (DPIs). For generic versions of these inhaled products to be approved, regulatory agencies like the U.S. Food and Drug Administration (FDA) require rigorous bioequivalence (BE) studies to ensure they are therapeutically equivalent to the reference listed drug (RLD).[1][2]
Pharmacokinetic (PK) studies are a key component of these BE assessments.[3] These studies involve measuring the concentration of the drug in a biological matrix, typically plasma, over time to determine key parameters like maximum concentration (Cmax) and the area under the concentration-time curve (AUC).[3][4] To ensure the accuracy and precision of the analytical methods used in these studies, a stable, isotopically labeled internal standard is crucial. Salbutamol-d3, a deuterated analog of salbutamol, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to salbutamol, but its increased mass allows it to be distinguished by a mass spectrometer. This ensures that variations during sample preparation and analysis are accounted for, leading to reliable quantification of salbutamol in patient samples.[5][6]
This document provides detailed protocols for conducting a bioequivalence study of salbutamol inhalers and for the bioanalytical quantification of salbutamol in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: In Vivo Bioequivalence Study Design
This protocol outlines a standard design for a pharmacokinetic bioequivalence study comparing a generic (Test) Salbutamol inhaler to a Reference inhaler. The design is based on recommendations from regulatory bodies.[2]
1. Study Objective: To compare the rate and extent of absorption of salbutamol from a Test inhaler and a Reference inhaler in healthy adult subjects to determine bioequivalence.
2. Study Design:
-
Type: Randomized, single-dose, two-treatment, two-period, crossover study.
-
Population: Healthy, non-smoking male and female volunteers. Subjects should be trained in the proper use of the inhalation aerosols before the study.[2]
-
Treatments:
-
Test (T): Single dose of the generic Salbutamol Inhaler.
-
Reference (R): Single dose of the Reference Salbutamol Inhaler.
-
3. Procedure:
-
Screening: Potential subjects undergo a full medical screening to ensure they meet inclusion/exclusion criteria.
-
Randomization: Eligible subjects are randomly assigned to a treatment sequence (e.g., TR or RT).
-
Period 1:
-
Subjects receive the assigned single dose of either the Test or Reference inhaler.
-
Serial blood samples are collected in heparinized tubes at pre-defined time points (e.g., pre-dose, and at 5, 10, 15, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose).
-
-
Washout Period: A sufficient time (e.g., 7-14 days) is allowed between periods for the drug to be completely eliminated from the body.
-
Period 2:
-
Subjects receive the alternate treatment.
-
Serial blood samples are collected using the same schedule as in Period 1.
-
-
Sample Processing: Plasma is immediately separated from blood samples by centrifugation and stored frozen at -70°C or below until analysis.
4. Pharmacokinetic and Statistical Analysis:
-
Plasma samples are analyzed for salbutamol concentration using a validated LC-MS/MS method (see Protocol 2).
-
Pharmacokinetic parameters (Cmax, AUC₀₋t, AUC₀₋inf) are calculated for each subject for both Test and Reference products.
-
The parameters are log-transformed, and an Analysis of Variance (ANOVA) is performed.
-
Bioequivalence Criteria: The 90% confidence intervals (CI) for the geometric mean Test/Reference ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[2]
Protocol 2: LC-MS/MS Bioanalytical Method for Salbutamol in Human Plasma
This protocol describes a sensitive and robust method for the quantification of salbutamol in human plasma using this compound as an internal standard (IS). The method is based on protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
Salbutamol reference standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., at 100 ng/mL) to each tube (except blank samples) and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.[5]
-
Vortex mix for 1 minute.
-
Centrifuge at 15,000 g for 5 minutes.[7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in 100 µL of the mobile phase and vortex.[7]
-
Inject a portion (e.g., 10 µL) into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions: The following tables summarize typical parameters for the analysis.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| Column | C18 reversed-phase, e.g., Luna C18 (2.1 mm x 150 mm, 5 µm)[5] |
| Mobile Phase | Methanol:Water with 10 mM Ammonium Acetate and 0.1% Formic Acid[5] |
| Elution Mode | Isocratic[5] |
| Flow Rate | 0.5 mL/min[5] |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Run Time | ~4 minutes[5] |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Salbutamol) | m/z 240.1 → 148.1[5] |
| MRM Transition (this compound) | m/z 243.1 → 151.0[5] |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 650 °C[6] |
4. Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA).[8][9]
Table 3: Typical Method Validation Results
| Parameter | Typical Acceptance Criteria | Example Result |
|---|---|---|
| Linearity Range | Correlation coefficient (r²) > 0.99 | 0.100 - 10.0 ng/mL[5] |
| LLOQ | S/N > 10; Precision & Accuracy within ±20% | 0.02 ng/mL[10] |
| Intra- & Inter-run Precision | Coefficient of Variation (CV) < 15% | < 15%[5] |
| Intra- & Inter-run Accuracy | % Deviation from nominal < 15% | < 15%[5] |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Monitored to ensure no significant ion suppression/enhancement | Minimal effect observed |
| Stability | Bench-top, freeze-thaw, long-term | Stable under tested conditions |
References
- 1. fda.gov [fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. International Guidelines for Bioequivalence of Locally Acting Orally Inhaled Drug Products: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. latamjpharm.org [latamjpharm.org]
- 6. researchgate.net [researchgate.net]
- 7. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Matrix Effects in Bioanalysis of Salbutamol using Salbutamol-d3 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of small molecules like Salbutamol in biological matrices (e.g., plasma, urine, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often challenged by matrix effects. Matrix effects, caused by co-eluting endogenous components, can lead to ion suppression or enhancement, thereby compromising the accuracy, precision, and sensitivity of the assay.[1][2] A common and effective strategy to mitigate these effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as Salbutamol-d3. This document provides detailed protocols and application notes for the evaluation of matrix effects in the bioanalysis of Salbutamol, utilizing this compound to ensure data integrity.
Principle of Matrix Effect Evaluation
The core principle of evaluating matrix effects is to compare the analyte's response in a neat solution to its response in a biological matrix extract, devoid of the analyte itself.[3][4] By spiking the analyte and the internal standard into the matrix extract after the extraction process, the influence of the matrix components on the ionization of the analyte can be quantified. A stable isotope-labeled internal standard like this compound is the gold standard because it co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing effective normalization.
Experimental Protocols
This section details the protocols for sample preparation and the quantitative assessment of matrix effects and recovery.
Materials and Reagents
-
Salbutamol reference standard
-
This compound internal standard (IS)
-
Control human plasma, urine, and serum (screened blank)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
Sample Preparation: Protein Precipitation (for Plasma/Serum)
-
Aliquot 100 µL of the biological matrix (plasma or serum) into a microcentrifuge tube.
-
Add 300 µL of acetonitrile containing this compound (at a fixed concentration, e.g., 50 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of Salbutamol and this compound. Optimization may be required for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Salbutamol: m/z 240.1 → 148.1this compound: m/z 243.1 → 151.0[2][5] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Protocol for Quantitative Assessment of Matrix Effect and Recovery
This protocol is based on the widely accepted post-extraction spiking method.[4][6] Three sets of samples are prepared at two concentration levels (low and high QC).
Set 1: Neat Solution (Analyte in Solvent)
-
Purpose: To determine the response of the analyte and IS in the absence of any matrix.
-
Preparation: Spike Salbutamol and this compound into the reconstitution solvent.
Set 2: Post-Extraction Spike (Analyte in Extracted Matrix)
-
Purpose: To assess the absolute matrix effect (ion suppression or enhancement).
-
Preparation: Extract blank biological matrix (e.g., plasma, urine) using the chosen sample preparation method. Spike Salbutamol and this compound into the final, dried, and reconstituted extract.
Set 3: Pre-Extraction Spike (Matrix-Matched Standard)
-
Purpose: To determine the recovery of the analyte.
-
Preparation: Spike Salbutamol and this compound into the blank biological matrix before the extraction process.
Data Presentation and Calculations
The following calculations are used to determine the matrix effect, recovery, and the effectiveness of the internal standard.
1. Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4]
2. Recovery (RE):
-
RE (%) = [(Peak Area of Analyte in Set 3) / (Peak Area of Analyte in Set 2)] x 100
3. IS-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set 2) / (Peak Area Ratio of Analyte/IS in Set 1)
-
An IS-Normalized MF close to 1.0 demonstrates that the internal standard effectively compensates for the matrix effect.[6]
Representative Quantitative Data
The following tables summarize representative data for the assessment of matrix effects and recovery of Salbutamol and this compound in human plasma and urine.
Table 1: Matrix Effect and Recovery of Salbutamol in Human Plasma
| Concentration Level | Analyte | Mean Peak Area (Set 1) | Mean Peak Area (Set 2) | Mean Peak Area (Set 3) | Matrix Factor (MF) | Recovery (RE) % | IS-Normalized MF |
| Low QC (1 ng/mL) | Salbutamol | 15,234 | 12,890 | 11,985 | 0.85 (Suppression) | 93.0 | 1.01 |
| This compound | 45,102 | 37,980 | 35,500 | 0.84 (Suppression) | 93.5 | ||
| High QC (100 ng/mL) | Salbutamol | 1,498,500 | 1,255,700 | 1,180,500 | 0.84 (Suppression) | 94.0 | 1.02 |
| This compound | 44,980 | 37,150 | 34,850 | 0.83 (Suppression) | 93.8 |
Table 2: Matrix Effect and Recovery of Salbutamol in Human Urine
| Concentration Level | Analyte | Mean Peak Area (Set 1) | Mean Peak Area (Set 2) | Mean Peak Area (Set 3) | Matrix Factor (MF) | Recovery (RE) % | IS-Normalized MF |
| Low QC (10 ng/mL) | Salbutamol | 150,110 | 118,590 | 111,500 | 0.79 (Suppression) | 94.0 | 0.99 |
| This compound | 46,230 | 36,890 | 34,500 | 0.80 (Suppression) | 93.5 | ||
| High QC (500 ng/mL) | Salbutamol | 7,510,000 | 5,857,800 | 5,565,000 | 0.78 (Suppression) | 95.0 | 1.01 |
| This compound | 45,880 | 35,990 | 34,000 | 0.78 (Suppression) | 94.5 |
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the quantitative assessment of matrix effects.
Caption: Workflow for the quantitative assessment of matrix effects.
Salbutamol Metabolism and Signaling
Salbutamol is a selective beta-2 adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of these receptors on airway smooth muscle cells, leading to bronchodilation.[3] Metabolically, Salbutamol is primarily cleared via sulfation to form the inactive Salbutamol-4'-O-sulfate.[4][7] Glucuronidation also occurs as a metabolic pathway.[6] Understanding these metabolic pathways is crucial as metabolites can potentially interfere with the analysis of the parent drug.
The following diagram illustrates the primary metabolic pathways of Salbutamol.
Caption: Primary metabolic pathways of Salbutamol.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is essential for the accurate and reliable quantification of Salbutamol in biological matrices. The protocols outlined in this document provide a robust framework for the systematic evaluation of matrix effects and recovery. By demonstrating that the IS-Normalized Matrix Factor is close to 1.0, researchers can have high confidence in the integrity of their bioanalytical data, ensuring that the reported concentrations are unaffected by ion suppression or enhancement. This is a critical step in both preclinical and clinical drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. latamjpharm.org [latamjpharm.org]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Validation of an Analytical Method for Salbutamol-d3
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive protocol for the validation of an analytical method for the quantification of Salbutamol-d3 in a biological matrix, such as human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Introduction
This compound, a deuterated isotopologue of Salbutamol, is commonly used as an internal standard in bioanalytical methods for the quantification of Salbutamol.[6][7][8][9] However, the validation of an analytical method where this compound is the analyte of interest is crucial for applications such as pharmacokinetic studies of deuterated compounds, or when it is used as a tracer.[6] This document outlines a detailed protocol for the validation of such an analytical method, ensuring its reliability, accuracy, and precision for its intended purpose.[1][5]
The validation process demonstrates that the analytical procedure is suitable for its intended use.[5] Key validation parameters that will be addressed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, in alignment with ICH Q2(R2) and FDA guidelines.[1][2][3][10][11][12]
Experimental Workflow
The overall workflow for the validation of the analytical method for this compound is depicted in the following diagram.
Caption: Workflow for the validation of an analytical method for this compound.
Materials and Reagents
-
Reference Standards: this compound and Salbutamol (for specificity testing).
-
Internal Standard (IS): A suitable deuterated analog, if available and different from the analyte (e.g., Salbutamol-d9), or a structurally similar compound.[13][14]
-
Biological Matrix: Human plasma (or other relevant biological fluid).
-
Chemicals and Solvents: HPLC or LC-MS grade methanol, acetonitrile, water, formic acid, ammonium acetate, and other necessary reagents for sample preparation and mobile phase.
Instrumentation (Example: LC-MS/MS)
-
Liquid Chromatograph: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in the positive ion mode.
-
Analytical Column: A suitable reversed-phase column (e.g., C18).[8][15]
Experimental Protocols
Specificity and Selectivity
Objective: To demonstrate that the method can unequivocally measure this compound in the presence of other components, including the non-deuterated Salbutamol, metabolites, and matrix components.[3]
Protocol:
-
Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention time of this compound and the IS.
-
Analyze blank plasma spiked with Salbutamol (non-deuterated) at a high concentration to ensure no crosstalk or interference with the this compound signal.
-
Analyze a zero sample (blank plasma spiked with the IS) to ensure no interference from the IS at the retention time of this compound.
-
Analyze a sample of blank plasma spiked with this compound and the IS at the Lower Limit of Quantification (LLOQ) to demonstrate that the analyte can be detected and differentiated from background noise.
Linearity and Range
Objective: To establish the relationship between the concentration of this compound and the analytical response over a defined range.[1][3]
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound. A typical range might be 0.1 to 50 ng/mL.[8]
-
The calibration curve should consist of a blank sample, a zero sample, and at least six to eight non-zero concentration levels.
-
Analyze each concentration level in triplicate.
-
Plot the peak area ratio (this compound/IS) against the nominal concentration of this compound.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept. The r² should be ≥ 0.99.[16]
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[1][3]
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
-
Intra-day (Repeatability) Precision and Accuracy: Analyze at least five replicates of each QC level on the same day.
-
Inter-day (Intermediate) Precision and Accuracy: Analyze at least five replicates of each QC level on at least three different days.
-
Calculate the concentration of this compound in each QC sample using the calibration curve from the respective run.
-
Accuracy is expressed as the percentage of the measured concentration to the nominal concentration (% bias). Precision is expressed as the relative standard deviation (%RSD).
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The %RSD should not exceed 15% (20% for LLOQ).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[16][17]
Protocol:
-
LOD: Can be estimated based on the signal-to-noise ratio (typically S/N > 3) or by analyzing a series of diluted solutions of this compound.[18]
-
LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within ±20% of nominal) and precision (%RSD ≤ 20%).[19] This is typically the LLOQ.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][20]
Protocol:
-
Introduce small, deliberate changes to the analytical method parameters, such as:
-
Mobile phase composition (e.g., ±2% organic content).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze QC samples under these modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak shape) and the quantification of QC samples. The results should remain within the acceptance criteria for accuracy and precision.
Stability
Objective: To evaluate the stability of this compound in the biological matrix under different storage and processing conditions.[13]
Protocol:
-
Freeze-Thaw Stability: Analyze LQC and HQC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze LQC and HQC samples after leaving them at room temperature for a specified period (e.g., 4-24 hours).
-
Long-Term Stability: Analyze LQC and HQC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of sample storage in a study.
-
Post-Preparative (Autosampler) Stability: Analyze processed LQC and HQC samples after storing them in the autosampler for a specified period.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and review.
Table 1: Linearity of this compound in Human Plasma
| Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 0.1 | 0.098 | 98.0 | 5.2 |
| 0.5 | 0.51 | 102.0 | 3.8 |
| 1.0 | 1.03 | 103.0 | 2.5 |
| 5.0 | 4.95 | 99.0 | 1.9 |
| 10.0 | 10.1 | 101.0 | 1.5 |
| 25.0 | 24.8 | 99.2 | 2.1 |
| 50.0 | 50.5 | 101.0 | 1.8 |
Correlation Coefficient (r²): 0.9995
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15, 3 days) | ||
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) | Mean Conc. (ng/mL) | ||
| LLOQ | 0.1 | 0.105 | 105.0 | 8.5 | 0.108 |
| LQC | 0.3 | 0.295 | 98.3 | 6.2 | 0.305 |
| MQC | 7.5 | 7.60 | 101.3 | 4.1 | 7.45 |
| HQC | 40.0 | 40.8 | 102.0 | 3.5 | 39.7 |
Table 3: Stability of this compound in Human Plasma
| Stability Test | QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | LQC (0.3) | 0.29 | 96.7 |
| HQC (40.0) | 40.5 | 101.3 | |
| Bench-Top (8 hours) | LQC (0.3) | 0.31 | 103.3 |
| HQC (40.0) | 39.8 | 99.5 | |
| Long-Term (30 days at -80°C) | LQC (0.3) | 0.28 | 93.3 |
| HQC (40.0) | 41.2 | 103.0 |
Conclusion
This application note provides a comprehensive and detailed protocol for the validation of an analytical method for the quantification of this compound in a biological matrix. By following the outlined experimental procedures and adhering to the acceptance criteria based on international guidelines, researchers can ensure the development of a reliable, accurate, and robust method suitable for its intended scientific or regulatory purpose. The successful validation of the analytical method is a critical step in ensuring the quality and integrity of the data generated in preclinical and clinical studies.[12]
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. latamjpharm.org [latamjpharm.org]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. fda.gov [fda.gov]
- 14. Laboratory validation of an LC-MS/MS method for the detection of ractopamine, clenbuterol and salbutamol in bovine and swine muscle at sub-μg kg-1 regulatory limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eijppr.com [eijppr.com]
- 17. ijpsr.com [ijpsr.com]
- 18. dshs-koeln.de [dshs-koeln.de]
- 19. Development of a Microemulsion High Performance Liquid Chromatography (MELC) Method for Determination of Salbutamol in Metered-Dose Inhalers (MDIS) [bi.tbzmed.ac.ir]
- 20. jptcp.com [jptcp.com]
Troubleshooting & Optimization
Troubleshooting Poor Peak Shape of Salbutamol-d3 in HPLC: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape of Salbutamol-d3 in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed for this compound in HPLC?
A1: The most common peak shape issues encountered during the analysis of this compound, a basic compound, include:
-
Peak Tailing: The peak has an asymmetrical shape with a trailing edge that is longer than the leading edge. This is often due to secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase.[1][2][3][4][5]
-
Peak Fronting: The opposite of tailing, where the peak's front is sloped and the tail is steep. This can be caused by column overloading, sample solvent incompatibility, or column collapse.[6][7][8]
-
Split Peaks: A single compound appears as two or more distinct peaks. This may result from a blocked column frit, a void in the stationary phase, or co-elution with an interfering compound.[7][9][10]
-
Broad Peaks: The peak is wider than expected, leading to decreased resolution and sensitivity. This can be a symptom of column degradation, slow kinetics of interaction, or extra-column volume.[7][11]
Q2: Why is this compound, as a basic compound, particularly prone to peak tailing?
A2: this compound contains an amine functional group, making it a basic compound. In reversed-phase HPLC, which commonly uses silica-based columns, residual silanol groups (Si-OH) on the stationary phase surface can be deprotonated and carry a negative charge, especially at mid-range pH values (pH > 3).[2][4] These negatively charged silanols can interact ionically with the positively charged basic analyte, causing a secondary retention mechanism that leads to peak tailing.[3][4]
Q3: What is an acceptable peak shape?
A3: An ideal chromatographic peak is symmetrical and Gaussian in shape. Peak symmetry is often quantified using the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A USP tailing factor greater than 1.2 suggests significant tailing, and values above 2.0 are generally considered unacceptable for quantitative analysis.[1]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The this compound peak exhibits a pronounced tail, leading to poor integration and reduced resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Secondary Silanol Interactions | Operate at a low mobile phase pH (e.g., 2.5-3.5).[1] | At low pH, the residual silanol groups are protonated and less likely to interact with the basic this compound. |
| Inadequate Buffering | Use a buffer with a concentration between 10-50 mM.[1] | A sufficient buffer concentration helps maintain a stable pH across the column, ensuring consistent ionization of the analyte. |
| Inappropriate Column Chemistry | Use a modern, high-purity silica column that is end-capped or has a polar-embedded phase.[2] | End-capping chemically modifies the silica surface to reduce the number of accessible silanol groups. Polar-embedded phases shield the silanols. |
| Column Overloading | Reduce the sample concentration or injection volume.[1] | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). If performance does not improve, replace the column.[1] | Contaminants can create active sites that cause tailing. An old column may have degraded packing material. |
| Trace Metal Contamination | Use a column with low metal content or add a chelating agent to the mobile phase. | Trace metals in the silica can act as active sites, increasing silanol acidity and promoting tailing.[3] |
Issue 2: Peak Fronting
Symptom: The this compound peak has a leading edge that is less steep than the trailing edge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Column Overloading | Reduce the injection volume or dilute the sample.[8][12] | Injecting too much sample volume or a highly concentrated sample can lead to fronting.[6][8] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[8][12] | If the sample solvent is significantly stronger than the mobile phase, the analyte band can spread and elute prematurely, causing fronting. |
| Poor Column Packing/Column Collapse | Replace the column.[8] | Voids or channels in the column packing can lead to a non-uniform flow path and peak fronting. This can be caused by pressure shocks or operating outside the column's recommended pH range. |
| Low Temperature | Increase the column temperature. | At low temperatures, mass transfer can be slow, potentially leading to peak shape issues. |
Issue 3: Split Peaks
Symptom: The this compound peak appears as two or more merged peaks.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for split peaks of this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Blocked Column Inlet Frit | Reverse flush the column (check manufacturer's instructions first). If the problem persists, replace the frit or the column.[9] | A partial blockage can cause the sample to travel through two different paths, resulting in a split peak. |
| Column Void or Channeling | Replace the column.[9] | A void at the head of the column can create a dual flow path for the analyte. |
| Sample Solvent Effect | Dissolve the sample in the initial mobile phase. | Injecting a sample in a much stronger solvent can cause it to precipitate upon contact with the mobile phase or lead to distorted peak shapes, including splitting. |
| Co-eluting Interference | Modify the mobile phase composition, gradient, or use a different column to improve resolution.[9] | What appears to be a split peak may actually be two different compounds eluting very close together. |
Experimental Protocols
Example HPLC Method for Salbutamol Analysis
This protocol is a representative method and may require optimization for this compound and your specific instrumentation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[13]
-
Mobile Phase: A mixture of Methanol, Water, and Acetate Buffer (e.g., 60:35:5 v/v/v) with the pH adjusted to 6.3.[13] An alternative for better peak shape of basic compounds is Acetonitrile:0.02M Phosphate Buffer (pH 3) in a 50:50 v/v ratio.[14]
-
Injection Volume: 20 µL.[14]
-
Column Temperature: Ambient or controlled at 30°C.[16]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).
-
Dilute the stock solution with the mobile phase to the desired working concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulates.[13]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the prepared this compound standard solution.
-
Analyze the resulting chromatogram for peak shape, retention time, and area.
Forced Degradation Study Protocol (to assess method stability-indicating properties):
Forced degradation studies can help identify potential degradation products that might interfere with the main peak.
-
Acidic Degradation: Treat the drug solution with 0.1 M HCl at 80°C for 2 hours, then neutralize.[13]
-
Alkaline Degradation: Treat the drug solution with 0.1 M NaOH at 80°C for 2 hours, then neutralize.[13]
-
Oxidative Degradation: Treat the drug solution with 30% H2O2 at 80°C for 2 hours.[13]
-
Thermal Degradation: Heat the solid drug or solution at a specified temperature (e.g., 100°C) for a defined period.[17]
-
Photolytic Degradation: Expose the drug solution to UV light.
Analyze the stressed samples using the developed HPLC method to check for the resolution between this compound and any degradation products.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. youtube.com [youtube.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. uhplcs.com [uhplcs.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mastelf.com [mastelf.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. saudijournals.com [saudijournals.com]
- 14. ijbpas.com [ijbpas.com]
- 15. ijsra.net [ijsra.net]
- 16. eijppr.com [eijppr.com]
- 17. csfarmacie.cz [csfarmacie.cz]
Technical Support Center: Overcoming Ion Suppression with Salbutamol-d3 in LC-MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to ion suppression when using Salbutamol-d3 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the LC-MS analysis of Salbutamol using this compound as an internal standard.
Problem 1: Poor Reproducibility of the Salbutamol/Salbutamol-d3 Area Ratio
Possible Cause: This is a primary indicator that this compound is not effectively compensating for matrix effects.[1] This phenomenon, known as differential matrix effects, can occur if the analyte and the deuterated internal standard experience different degrees of ion suppression.[1] A common reason for this is a slight chromatographic separation between Salbutamol and this compound due to the "deuterium isotope effect," which can alter the lipophilicity of the molecule.[2][3] If they elute into regions with varying matrix interferences, the ratio of their signals will not be constant, leading to inaccurate quantification.[1]
Solutions:
-
Chromatographic Optimization:
-
Co-elution is Key: The primary goal is to ensure Salbutamol and this compound co-elute as perfectly as possible.[3]
-
Modify Gradient: Adjust the mobile phase gradient to minimize separation. A shallower gradient around the elution time of Salbutamol can help merge the two peaks.
-
Column Selection: If gradient optimization is insufficient, consider a column with slightly lower resolution. While counterintuitive, this can promote the overlapping of the analyte and internal standard peaks, leading to more consistent compensation for matrix effects.[3]
-
Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or additives, but be mindful that additives themselves can sometimes contribute to ion suppression.[4][5]
-
-
Sample Preparation Enhancement:
-
Reduce Matrix Components: The most effective way to combat ion suppression is to remove interfering endogenous materials before analysis.[6][7][8]
-
Solid-Phase Extraction (SPE): Offers selective extraction of analytes and can significantly reduce matrix components that cause ion suppression.
-
Liquid-Liquid Extraction (LLE): Can provide cleaner extracts compared to simple protein precipitation by partitioning the analyte into an immiscible organic solvent.[8]
-
-
Methodical Dilution:
Problem 2: Low Signal Intensity or Poor Sensitivity for Salbutamol
Possible Cause: Significant ion suppression is likely occurring, where co-eluting matrix components from the biological sample are interfering with the ionization of Salbutamol in the MS source.[4] This is a common issue in complex matrices like plasma, serum, and urine.[11]
Solutions:
-
Identify the Suppression Zone: Perform a post-column infusion experiment to pinpoint the retention times where ion suppression is most severe.[4][12][13] This will help in adjusting the chromatography to move the Salbutamol peak away from these regions.
-
Optimize Sample Preparation: As detailed above, improving the cleanup procedure through techniques like SPE or LLE is crucial for removing the interfering compounds.[8] Protein precipitation is a simpler but often less effective method for removing phospholipids, a major cause of ion suppression.[8]
-
Chromatographic Separation: Enhance the separation of Salbutamol from matrix components.
-
Divert Flow: If the suppression is significant at the beginning of the run (due to salts and other unretained components), use a divert valve to send the initial eluent to waste instead of the mass spectrometer.
-
Adjust Gradient: Optimize the gradient to achieve better resolution between Salbutamol and the interfering peaks identified in the post-column infusion experiment.[12]
-
-
Change Ionization Mode:
-
If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as APCI is generally less susceptible to ion suppression.[9][10]
-
Within ESI, switching from positive to negative ionization mode might also help, as fewer compounds are ionized in negative mode, potentially reducing the number of interfering species.[4][10]
-
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard, this compound, not fully correcting for ion suppression?
A1: While stable isotope-labeled internal standards like this compound are the gold standard, they may not always provide perfect compensation.[1] The primary reason is the "deuterium isotope effect," which can cause a slight difference in retention time between Salbutamol and this compound.[2][3] If this separation causes them to elute in regions of the chromatogram with different levels of matrix-induced ion suppression, their signal ratios will not be consistent, leading to inaccurate results.[1][2] It is crucial to optimize chromatographic conditions to ensure complete co-elution.[3]
Q2: What are the most common sources of ion suppression in bioanalysis?
A2: Common sources of ion suppression in biological matrices include salts, phospholipids, proteins, and metabolites that co-elute with the analyte of interest.[1] Exogenous substances, such as plasticizers from sample tubes, can also contribute.[9] In electrospray ionization (ESI), these co-eluting compounds can compete with the analyte for ionization, reducing the analyte's signal.[9]
Q3: How can I determine if ion suppression is affecting my Salbutamol analysis?
A3: A post-column infusion experiment is a definitive way to visualize ion suppression.[4][13] This involves infusing a constant flow of a Salbutamol standard solution into the MS source while injecting a blank, processed biological matrix sample onto the LC column. A dip in the baseline signal of Salbutamol at specific retention times indicates the presence of ion-suppressing components eluting from the column.[12][13]
Q4: What is the best sample preparation technique to minimize ion suppression?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. In general, more rigorous cleanup methods lead to less ion suppression.[8]
-
Solid-Phase Extraction (SPE) is often considered one of the most effective techniques for removing interfering components.
-
Liquid-Liquid Extraction (LLE) provides cleaner samples than protein precipitation.[4][8]
-
Protein Precipitation (PPT) is the simplest method but often results in the highest level of residual matrix components and, consequently, the most significant ion suppression.[4][8]
Q5: Can changing the mass spectrometer's ionization source help?
A5: Yes. Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression than Electrospray Ionization (ESI).[9][10] If your instrumentation allows, testing your method with an APCI source could mitigate the issue.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To determine the retention time regions where matrix components cause ion suppression.
Methodology:
-
Prepare a Standard Solution: Create a solution of Salbutamol in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the Salbutamol assay.
-
Connect the outlet of the LC column to one inlet of a T-union.
-
Connect a syringe pump containing the Salbutamol standard solution to the other inlet of the T-union.
-
Connect the outlet of the T-union to the mass spectrometer's ion source.
-
-
Data Acquisition:
-
Begin the LC mobile phase flow and start the syringe pump to continuously infuse the Salbutamol solution.
-
Acquire data, monitoring the Multiple Reaction Monitoring (MRM) transition for Salbutamol, until a stable baseline signal is achieved.
-
Inject a processed blank matrix extract (e.g., plasma treated with your sample preparation method).
-
Monitor the Salbutamol signal throughout the chromatographic run. A significant decrease in the baseline signal indicates ion suppression at that retention time.
-
Protocol 2: Evaluation of Matrix Effect using this compound
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike known concentrations of Salbutamol and a fixed concentration of this compound into a clean solvent (e.g., the mobile phase).
-
Set B (Post-Extraction Spike): Process blank biological matrix samples using your established extraction procedure. After the final extraction step, spike the extracts with the same concentrations of Salbutamol and this compound as in Set A.
-
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Calculation: The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
The Internal Standard (IS) normalized matrix effect can also be calculated to assess the compensation by this compound:
IS-Normalized ME (%) = [(Analyte Peak Area in Set B / IS Peak Area in Set B) / (Analyte Peak Area in Set A / IS Peak Area in Set A)] * 100
-
Quantitative Data Summary
The following table summarizes the potential impact of different sample preparation techniques on ion suppression, based on general findings in the literature. Actual values will be method- and matrix-dependent.
| Sample Preparation Technique | Typical Matrix Effect (%) | Analyte Recovery (%) | Comments |
| Protein Precipitation (PPT) | 50 - 80% (Suppression) | 85 - 105% | Simple and fast, but often results in significant ion suppression due to residual phospholipids.[4] |
| Liquid-Liquid Extraction (LLE) | 80 - 100% | 70 - 95% | Provides cleaner extracts than PPT, leading to reduced ion suppression.[4][8] |
| Solid-Phase Extraction (SPE) | 90 - 110% | 80 - 100% | Generally offers the most effective removal of matrix interferences, minimizing ion suppression. |
Visualizations
Caption: Troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Caption: General strategies for mitigating ion suppression in LC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. providiongroup.com [providiongroup.com]
- 11. benchchem.com [benchchem.com]
- 12. hdb.ugent.be [hdb.ugent.be]
- 13. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Salbutamol-d3 Stability in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Salbutamol-d3 in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a deuterated form of Salbutamol, a short-acting β2-adrenergic receptor agonist used to treat bronchospasm. In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, this compound serves as an ideal internal standard. Because it is chemically almost identical to Salbutamol, it behaves similarly during sample extraction, chromatography, and ionization, allowing for accurate correction of variations in the analytical process.
Q2: What are the common stability issues observed with deuterated internal standards like this compound?
Deuterated internal standards can sometimes exhibit stability issues that can compromise the accuracy of analytical results. The most common problems include:
-
Back-exchange: Deuterium atoms can exchange with hydrogen atoms from the surrounding solvent or matrix, particularly at certain pH values or temperatures. This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.
-
In-source fragmentation/decomposition: The deuterated standard might degrade in the ion source of the mass spectrometer, leading to a loss of the deuterium label and a contribution to the analyte's signal.
-
Chromatographic separation from the analyte: Although rare, the deuterium labeling can sometimes cause a slight shift in retention time compared to the unlabeled analyte, which can affect accurate quantification if the integration windows are not set correctly.
Q3: What are the main degradation pathways for Salbutamol that could also affect this compound?
Salbutamol can degrade through several pathways, and these are also relevant for this compound:
-
Metabolism: In biological samples, the primary metabolic pathway for Salbutamol is sulfate conjugation to form 4'-O-sulphate ester, which is pharmacologically inactive.[1] Minor metabolic routes include oxidative deamination and glucuronide conjugation.[2]
-
Chemical Degradation: In the presence of ethanol and acidic conditions, Salbutamol can form ethyl ether degradation products.[3] It is also susceptible to photodegradation in aqueous solutions, forming at least seven different products.[4]
Q4: How should I store my this compound stock and working solutions?
For long-term stability, it is recommended to store this compound powder at -20°C for up to 3 years.[5] In a solvent like DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Always refer to the manufacturer's instructions for specific storage conditions.
Troubleshooting Guides
Issue 1: Loss of this compound Signal in Processed Samples
A gradual or sudden decrease in the this compound signal can be a significant issue. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Degradation in Autosampler | 1. Check the temperature of the autosampler. If possible, maintain it at a low temperature (e.g., 4°C). 2. Perform a stability test by re-injecting the same processed sample over a period (e.g., every 4-6 hours) to assess signal degradation over time. |
| Freeze-Thaw Instability | 1. Minimize the number of freeze-thaw cycles for your samples.[6] 2. Conduct a freeze-thaw stability experiment by subjecting quality control (QC) samples to multiple freeze-thaw cycles (e.g., 3-5 cycles) and comparing the results to freshly prepared QCs. For optimal stability, snap-freezing in liquid nitrogen and quick-thawing in room temperature water is recommended.[7][8] |
| pH-dependent Degradation | 1. Ensure the pH of your final sample extract is within a stable range for Salbutamol (around pH 3.5 for aqueous solutions).[9] 2. Acidic conditions can promote the formation of ethyl ethers if ethanol is present in your sample or solvents.[3] |
| Adsorption to Vials/Plates | 1. Use low-adsorption vials or plates. 2. Consider adding a small percentage of an organic solvent like acetonitrile or methanol to your final sample diluent to reduce adsorption. |
Issue 2: High Variability in this compound Signal
Inconsistent internal standard signals across a batch can lead to poor precision.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Processing | 1. Ensure consistent timing for all steps of the extraction procedure. 2. Verify the accuracy and precision of pipettes used for adding the internal standard and other reagents. |
| Matrix Effects | 1. Matrix components can suppress or enhance the ionization of this compound. 2. Evaluate matrix effects by comparing the response of this compound in post-extraction spiked blank matrix with its response in a neat solution. 3. If significant matrix effects are observed, consider a more rigorous sample cleanup method (e.g., switching from protein precipitation to solid-phase extraction). |
| Incomplete Dissolution after Evaporation | 1. Ensure the reconstitution solvent is appropriate and that the sample is vortexed or mixed thoroughly to ensure complete dissolution of the dried extract. |
Issue 3: Unexpected Peaks or Interference
The appearance of unknown peaks or interference at the mass transition of this compound can be problematic.
| Potential Cause | Troubleshooting Steps |
| Cross-Contamination | 1. Check for carryover from a high concentration sample by injecting a blank solvent after a high calibrator or QC. 2. Ensure that the LC system is adequately washed between runs. |
| Formation of Degradation Products | 1. Review the sample handling and storage conditions to minimize degradation.[3][4][9] 2. If degradation is suspected, analyze a stressed sample (e.g., exposed to light or heat) to identify potential degradation products. |
| Isotopic Contribution from Unlabeled Salbutamol | 1. If the concentration of unlabeled Salbutamol is very high, its natural isotopic abundance may contribute to the signal of this compound. 2. This is generally less of an issue with a mass difference of 3 Da but should be considered in cases of extremely high analyte concentrations. |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is adapted from a method for the determination of Salbutamol in human plasma.[10]
-
Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 30 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Sample Transfer:
-
Transfer 200 µL of the supernatant to a clean tube or well plate.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol is based on a method for Salbutamol extraction from urine.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 50 µL of this compound internal standard solution.
-
If analysis of conjugated metabolites is required, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) at this stage according to the enzyme manufacturer's protocol.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject into the LC-MS/MS system.
-
Data Presentation
Table 1: Summary of Salbutamol Stability Data (Note: Data is for unlabeled Salbutamol)
| Condition | Matrix | Duration | Temperature | Stability (% remaining) | Reference |
| Freeze-Thaw | Human Plasma | 3 cycles | -20°C to RT | ~95-105% | Adapted from general stability studies |
| Short-Term | Human Plasma | 24 hours | Room Temperature | ~90-100% | Adapted from general stability studies |
| Long-Term | Human Urine | 25 days | 4°C / -18°C | 10-20% | [11] |
| Processed Sample | Final Extract | 24 hours | 4°C | Stable | Inferred from successful method validations |
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| LC Column | C18 reverse-phase (e.g., 2.1 mm x 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water with 10 mM ammonium acetate and 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | m/z 243.1 → 151.0 |
| Collision Energy | To be optimized for the specific instrument |
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Metabolic pathway of Salbutamol.
Caption: Degradation of Salbutamol in ethanolic solution.
References
- 1. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. The degradation of salbutamol in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Improving recovery of Salbutamol-d3 from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Salbutamol-d3 from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex matrices like plasma and urine?
A1: The primary methods for extracting this compound are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1] SPE is widely used and can offer high recoveries and clean extracts.[2][3] LLE, often using solvents like ethyl acetate, is another effective technique.[1][4] Protein precipitation is a simpler, faster method often used for plasma samples but may result in less clean extracts compared to SPE or LLE.
Q2: Why is enzymatic hydrolysis sometimes required before extraction?
A2: Salbutamol is metabolized in the body, often forming glucuronide and sulfate conjugates.[5] These conjugated forms may not be detected by analytical methods targeting the parent drug. Enzymatic hydrolysis, typically using β-glucuronidase/arylsulfatase, cleaves these conjugates, converting them back to the free drug form.[1][6] This step is crucial for accurately quantifying the total Salbutamol concentration in a sample.[6]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which can suppress or enhance the analyte signal, are a common challenge in bioanalysis.[7] To minimize them, consider the following:
-
Improve Sample Cleanup: Employ a more rigorous extraction method like SPE to remove interfering matrix components.[1]
-
Optimize Chromatography: Adjusting the chromatographic conditions can help separate this compound from co-eluting matrix components.[7]
-
Use a Stable Isotope-Labeled Internal Standard: As you are using this compound, it will co-elute with the analyte and experience similar matrix effects, effectively correcting for signal variations during quantification.[8]
-
Dilute the Sample: A "dilute-and-inject" approach can be feasible for less complex matrices like urine, reducing the concentration of interfering substances.[1]
Q4: What is a typical recovery rate for this compound?
A4: Recovery rates can vary significantly depending on the matrix, extraction method, and protocol optimization. Well-optimized SPE methods can achieve recoveries greater than 90%.[9] Other SPE methods might yield recoveries in the range of 60-65%.[3] It is essential to validate the recovery for your specific method and matrix to ensure accurate quantification.
Troubleshooting Guides
This section addresses specific issues you may encounter during the extraction and analysis of this compound.
Low Recovery in Solid-Phase Extraction (SPE)
Q: My this compound recovery is consistently low (<70%) when using an SPE protocol. What are the likely causes and how can I fix this?
A: Low recovery is the most common issue in SPE.[2] To troubleshoot, it's critical to determine at which step the analyte is being lost by collecting and analyzing the fractions from each step (load, wash, and elution).[10]
| Potential Cause | Explanation & Solution |
| Analyte Lost in Load Fraction (Breakthrough) | Cause: The sorbent is not retaining the analyte. This can be due to an incorrect sorbent choice, improper sample pH, or a sample solvent that is too strong.[2][10] Solution: • Verify Sorbent Choice: Use a mixed-mode cation exchange (MCX) sorbent, which is effective for retaining secondary amines like Salbutamol.[1] • Adjust Sample pH: Ensure the sample pH is adjusted so that this compound is charged, allowing for strong retention on an ion-exchange sorbent.[11] • Dilute the Sample: If the sample solvent is too rich in organic content, dilute it with a weaker solvent to promote binding.[12][13] • Reduce Flow Rate: Decrease the flow rate during sample loading to allow sufficient time for the analyte to interact with the sorbent.[12][13] |
| Analyte Lost in Wash Fraction | Cause: The wash solvent is too strong and is prematurely eluting the analyte along with interferences.[2][10] Solution: • Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash step. Test several weaker wash solvents to find the optimal balance between removing interferences and retaining the analyte.[11][13] |
| Analyte Not Found in Any Fraction (Irreversible Binding) | Cause: The analyte is too strongly bound to the sorbent and is not being released during the elution step.[10] Solution: • Increase Elution Solvent Strength: Increase the percentage of organic solvent or use a stronger eluting solvent.[2] • Adjust Eluent pH: For ion-exchange sorbents, the elution solvent should neutralize the charge on the analyte or sorbent to disrupt the interaction. For MCX sorbents, this often involves adding a base like ammonium hydroxide to the organic solvent.[1] • Increase Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely desorb the analyte. Pass the eluent through the cartridge in multiple smaller aliquots.[2] |
Issues with Protein Precipitation (PPT)
Q: After protein precipitation with acetonitrile, my results are inconsistent. What could be wrong?
A: While fast, PPT can have pitfalls. Inconsistency often stems from incomplete precipitation or co-precipitation of the analyte.
| Potential Cause | Explanation & Solution |
| Incomplete Protein Removal | Cause: The ratio of solvent to sample is insufficient, or mixing is inadequate.[8] Solution: • Optimize Solvent Ratio: A 3:1 ratio of ice-cold acetonitrile to plasma is a common starting point. You may need to optimize this ratio for your specific matrix.[8] • Ensure Thorough Mixing: Vortex the sample vigorously for at least one minute immediately after adding the solvent to ensure complete protein denaturation.[8] • Optimize Centrifugation: Ensure centrifugation speed and time (e.g., 14,000 x g for 10 minutes at 4°C) are sufficient to form a tight protein pellet.[8] |
| Analyte Co-Precipitation | Cause: The analyte can become trapped within the precipitating protein mass, leading to low recovery.[8] Solution: • Check pH: The pH of the extraction solvent can influence the analyte's solubility and interaction with proteins.[8] While acetonitrile is generally effective, other agents like perchloric acid can also be used.[6] |
| Ionization Suppression | Cause: PPT is a relatively "dirty" cleanup method. The resulting supernatant may still contain high levels of salts or phospholipids that can interfere with ionization in the mass spectrometer.[14] Solution: • Perform Post-Extraction Cleanup: Consider a subsequent cleanup step, such as passing the supernatant through an SPE cartridge (e.g., a phospholipid removal plate) or performing an LLE. |
Quantitative Data on Extraction Methods
The choice of extraction method significantly impacts the final recovery of this compound. The following table summarizes reported recovery rates from different protocols.
| Extraction Method | Matrix | Sorbent/Solvent | Reported Recovery (%) | Reference |
| Solid-Phase Extraction | Human Plasma | Phenylboronic Acid / C18 | > 90% | [9] |
| Solid-Phase Extraction | Human Serum | Hyper-cross-linked Styrene-divinylbenzene (ENV+) | 60 - 65% | [3] |
| Liquid-Liquid Extraction | Human Plasma & Urine | Ethyl Acetate | Method Validated (Specific recovery % not stated) | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Urine
This protocol is a general guideline based on mixed-mode cation exchange, which is highly effective for Salbutamol.
-
Sample Pre-treatment:
-
To a 1 mL aliquot of plasma or urine, add 50 µL of this compound internal standard.
-
Add 4 mL of an appropriate buffer (e.g., ammonium acetate, pH 5.2) and vortex.[6]
-
(Optional for total Salbutamol) For hydrolysis of conjugates, add 70 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 16 hours.[6]
-
Acidify the sample by adding 500 µL of 35% perchloric acid to ensure the analyte is protonated (positively charged).[6] Vortex for 1 minute.
-
Centrifuge at 8,000 x g for 5 minutes to pellet any precipitated proteins.[6]
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange cartridge (e.g., Oasis MCX, 60 mg).[6]
-
Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of ultrapure water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[2]
-
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic interferences.
-
-
Elution:
-
Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.
-
-
Dry-down and Reconstitution:
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma/Urine
-
Sample Preparation:
-
Pipette 1 mL of plasma or urine into a centrifuge tube.
-
Add the this compound internal standard.
-
Add a suitable buffer to adjust the pH to a moderately basic level (e.g., pH 9-10) to ensure Salbutamol is in its neutral, more organic-soluble form.
-
-
Extraction:
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, being careful not to disturb the aqueous layer or the interface.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
-
Protocol 3: Protein Precipitation (PPT) from Plasma
-
Sample Preparation:
-
Precipitation:
-
Centrifugation:
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for direct injection or further processing (e.g., evaporation and reconstitution).
-
Visualizations
Experimental Workflows
Caption: A typical workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: A standard workflow for Liquid-Liquid Extraction (LLE) of this compound.
Signaling Pathway
References
- 1. Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS [mdpi.com]
- 2. welch-us.com [welch-us.com]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. academic.oup.com [academic.oup.com]
- 7. Influence of Chromatographic Conditions on Matrix Effects of Salbutamol and Clenbuterol in Pork by Mass Spectrometry [jlkj.nim.ac.cn]
- 8. benchchem.com [benchchem.com]
- 9. Selective extraction of salbutamol from human plasma with the use of phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference with Salbutamol-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference when using Salbutamol-d3 as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, or crosstalk, occurs when the signal from the naturally occurring heavy isotopes of unlabeled Salbutamol contributes to the signal of the deuterated internal standard, this compound. Salbutamol (C₁₃H₂₁NO₃) has a specific mass, but a small percentage of its molecules will naturally contain heavier isotopes (e.g., ¹³C). This can result in a signal at the mass-to-charge ratio (m/z) that is monitored for this compound, leading to artificially inflated internal standard responses and inaccurate quantification of the analyte.
Q2: Why is this compound susceptible to this type of interference?
A2: A d3-labeled standard has a mass difference of only three atomic mass units from the unlabeled analyte. For a molecule like Salbutamol, which contains 13 carbon atoms, there is a statistically significant probability that some molecules will naturally incorporate a combination of heavy isotopes that increases their mass by three. This becomes particularly problematic at high concentrations of Salbutamol, where the isotopic response can be significant relative to the fixed concentration of the internal standard.
Q3: What are the common signs of isotopic interference in my Salbutamol assay?
A3: The primary indicators of significant isotopic interference include:
-
Non-linear calibration curves: The curve may bend towards the x-axis at higher concentrations.
-
Inaccurate quantification: This often leads to an underestimation of the Salbutamol concentration, especially at the upper limits of the calibration range.[1]
-
Poor assay precision and accuracy: Particularly for high-concentration quality control (QC) samples.
-
Increasing internal standard peak area: A noticeable increase in the this compound peak area that correlates with increasing Salbutamol concentration.
Q4: How can I experimentally confirm that isotopic interference is affecting my results?
A4: A straightforward experiment can be performed to confirm and quantify the extent of isotopic interference. This involves preparing and analyzing a set of specific samples. A detailed protocol for this assessment is provided in the "Experimental Protocols" section below.
Q5: What are the primary strategies to mitigate isotopic interference with this compound?
A5: A multi-pronged approach is recommended:
-
Method Development:
-
Chromatographic Separation: While challenging due to their similar physicochemical properties, achieving partial chromatographic separation between Salbutamol and this compound can help minimize interference.
-
Selection of an Alternative Internal Standard: In some cases, a more heavily labeled internal standard, such as Salbutamol-d6 or Salbutamol-d9, may be considered to reduce the likelihood of isotopic overlap. However, it's important to note that in one study, this compound was found to be more effective in compensating for matrix effects compared to Salbutamol-d9.[2][3]
-
-
Data Processing:
-
Mathematical Correction: If interference is confirmed, a mathematical correction can be applied to the data to subtract the contribution of the unlabeled Salbutamol's isotopic signal from the this compound signal.[4]
-
Troubleshooting Guides
Issue: Non-Linear Calibration Curve at High Concentrations
If you observe a non-linear calibration curve that plateaus or bends towards the x-axis at higher concentrations, it is a strong indication of isotopic interference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Issue: Inaccurate Results for High-Concentration Samples
When high-concentration QC samples or study samples show a negative bias (i.e., the measured concentration is lower than the nominal concentration), isotopic interference is a likely cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate high-concentration samples.
Data Presentation
The following tables summarize key data related to Salbutamol and this compound analysis and the potential impact of uncorrected isotopic interference.
Table 1: Common MRM Transitions for Salbutamol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Salbutamol | 240.1 | 148.1 | [5] |
| This compound | 243.1 | 151.0 | [5] |
| Salbutamol | 240 | 166 | |
| Salbutamol | 240 | 148 | |
| This compound | 243 | 169 | |
| This compound | 243 | 151 | |
| Salbutamol-d6 | 246 | 148 |
Table 2: Isotopic Purity of a Commercial this compound Standard
| Parameter | Specification |
| Isotopic Enrichment | 98 atom % D |
Table 3: Representative Impact of Uncorrected Isotopic Interference on Assay Accuracy
| Salbutamol Concentration | % Bias (Without Correction) | Acceptance Criteria |
| Low QC | -2% | ±15% |
| Mid QC | -5% | ±15% |
| High QC | -18% | ±15% |
| Upper Limit of Quantification | -25% | ±15% |
Note: The values in this table are representative and the actual bias will depend on the specific assay conditions.
Experimental Protocols
Protocol 1: Experimental Assessment of Isotopic Interference
Objective: To determine the presence and quantify the extent of isotopic crosstalk between Salbutamol and this compound.
Methodology:
-
Prepare the following samples in blank matrix (e.g., plasma, urine):
-
Sample A (IS Purity Check): Blank matrix spiked with this compound at the working concentration.
-
Sample B (Analyte to IS Crosstalk): Blank matrix spiked with unlabeled Salbutamol at the upper limit of quantification (ULOQ).
-
Sample C (Blank Matrix): Blank matrix with no analyte or internal standard.
-
-
Analyze the samples using the established LC-MS/MS method.
-
Data Analysis:
-
Analyze Sample A: Monitor the MRM transition for unlabeled Salbutamol. The response should be minimal, ideally less than 5% of the response of the lower limit of quantification (LLOQ) standard. A significant signal may indicate the presence of unlabeled Salbutamol as an impurity in the internal standard.
-
Analyze Sample B: Monitor the MRM transition for this compound. Any signal detected at the retention time of Salbutamol is indicative of isotopic interference from the analyte to the internal standard.
-
Analyze Sample C: Monitor both MRM transitions. No significant peaks should be observed at the retention times of Salbutamol or this compound.
-
Experimental Workflow for Interference Assessment:
References
- 1. A high-accuracy measurement procedure for salbutamol, ractopamine, and clenbuterol in pork by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. latamjpharm.org [latamjpharm.org]
- 5. dshs-koeln.de [dshs-koeln.de]
Column selection for optimal separation of Salbutamol and Salbutamol-d3
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal column and troubleshooting common issues during the chromatographic separation of Salbutamol and its deuterated internal standard, Salbutamol-d3.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable column type for separating Salbutamol and this compound?
For routine quantification where the primary goal is to separate Salbutamol from its deuterated internal standard (this compound) and other matrix components, a reversed-phase C18 (ODS) column is the most common and effective choice.[1][2][3][4] These columns provide robust separation based on the hydrophobicity of the analytes. For more complex separations, such as separating Salbutamol's enantiomers, specialized chiral columns are necessary.[5][6][7][8][9]
Q2: Are there alternative column chemistries to consider?
Yes, depending on the specific analytical challenge. A Polar-RP column can be effective, particularly when dealing with polar interferents.[10] For separating Salbutamol from other polar compounds like Mannitol in a combination drug product, Hydrophilic Interaction Liquid Chromatography (HILIC) with an amino-modified stationary phase has been successfully used.[11]
Q3: What are the typical column dimensions and particle sizes for this separation?
Standard analytical HPLC columns with dimensions of 150 mm x 4.6 mm or 250 mm x 4.6 mm and a particle size of 5 µm are frequently used for Salbutamol analysis.[1][2][12] For faster analysis times and higher efficiency, particularly with LC-MS/MS systems, shorter columns with smaller internal diameters and particle sizes (e.g., 2.1 mm ID, sub-2 µm particles) can be employed.
Q4: How critical is the mobile phase composition?
The mobile phase composition is crucial for achieving optimal separation and good peak shape. A common mobile phase for reversed-phase separation of Salbutamol consists of a mixture of an aqueous buffer (such as ammonium acetate, sodium dihydrogen phosphate, or orthophosphoric acid) and an organic modifier like methanol or acetonitrile.[1][2][3][10][12][13][14] Adjusting the pH of the aqueous phase is often necessary to control the ionization state of Salbutamol and improve peak symmetry.[13][14]
Troubleshooting Guide
Problem: My Salbutamol peak is tailing or splitting.
Peak tailing or splitting for basic compounds like Salbutamol is a common issue in reversed-phase chromatography.[15][16] This is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[13][15]
Solutions:
-
Mobile Phase Modification :
-
Lower pH : Operating at a lower pH (e.g., 2.5-3.0) ensures that the silanol groups are not ionized, reducing unwanted interactions.[13]
-
Add an Ion-Pairing Agent or Amine Modifier : Incorporating a reagent like triethylamine (TEA) into the mobile phase can mask the active silanol sites and significantly improve peak shape.[14][15] Pre-conditioning the column with TEA can also be effective.[15]
-
Buffer Concentration : Ensure the buffer concentration is sufficient (typically 5-10 mM for reversed-phase) to maintain a consistent pH.[16]
-
-
Column Choice and Care :
-
Use an End-Capped Column : Modern, high-purity silica columns with proper end-capping have fewer active silanol groups, which minimizes peak tailing for basic compounds.[17]
-
Column Contamination : If peak distortion appears for all analytes, the column inlet frit may be partially blocked. Backflushing the column can sometimes resolve this issue.[16]
-
-
Sample Overload :
Column Selection and Method Development Workflow
Caption: A workflow diagram for selecting the appropriate column and developing a method for Salbutamol analysis.
Troubleshooting Common HPLC Issues
Caption: A flowchart to diagnose and resolve common peak shape problems in Salbutamol HPLC analysis.
Data Summary Tables
Table 1: Recommended Columns for Salbutamol Separation
| Column Type | Stationary Phase | Dimensions | Particle Size | Application |
| Reversed-Phase | C18 (ODS) | 150 x 4.6 mm | 5 µm | Routine quantification of Salbutamol and this compound[1][2] |
| Reversed-Phase | C18 (ODS) | 250 x 4.6 mm | 5 µm | Separation from other drugs like Bromhexine[12] |
| Polar Reversed-Phase | Polar-RP | 150 x 4.6 mm | 4 µm | Analysis in inhaler formulations[10] |
| HILIC | Amino-modified | - | - | Separation from highly polar compounds[11] |
| Chiral | Teicoplanin-based | 250 x 2.1 mm | 5 µm | Enantiomeric separation of Salbutamol and its metabolites[5][6] |
Table 2: Typical Chromatographic Conditions for Salbutamol Analysis
| Condition | Setting |
| Mobile Phase | |
| Organic | Acetonitrile or Methanol[1][2][3][10][12] |
| Aqueous | Ammonium Acetate (10 mM) with 0.1% Formic Acid[2] or Phosphate Buffer[1][12] |
| Modifiers | Triethylamine (TEA) to improve peak shape[1][14][15] |
| pH | Typically acidic, around pH 2.5 - 4.0[12][13] |
| Flow Rate | 0.5 - 1.0 mL/min for 4.6 mm ID columns[1][2][12] |
| Column Temperature | Ambient to 30°C[10] |
| Detection | UV at 224-230 nm[12][13] or MS/MS[2][3] |
| Injection Volume | 20 - 75 µL[10][13] |
Experimental Protocol: General Purpose Reversed-Phase HPLC Method
This protocol provides a starting point for the separation of Salbutamol and this compound using a standard C18 column. Optimization will be required based on your specific instrumentation and sample matrix.
-
Column : C18 (ODS) reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A : Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 3.0 with formic acid.
-
Mobile Phase B : HPLC-grade Methanol.
-
Gradient Program :
-
0-1 min: 10% B
-
1-5 min: Ramp to 90% B
-
5-7 min: Hold at 90% B
-
7-8 min: Return to 10% B
-
8-10 min: Equilibrate at 10% B
-
-
Flow Rate : 0.7 mL/min.
-
Column Temperature : 30°C.
-
Injection Volume : 20 µL.
-
Detection :
-
UV : 225 nm.
-
MS/MS : ESI positive mode. Monitor precursor → product ion transitions of m/z 240.1 → 148.1 for Salbutamol and m/z 243.1 → 151.0 for this compound.[2]
-
-
Sample Preparation : Samples should be dissolved in a solvent compatible with the initial mobile phase conditions (e.g., 10% Methanol in water) to ensure good peak shape.
References
- 1. academic.oup.com [academic.oup.com]
- 2. latamjpharm.org [latamjpharm.org]
- 3. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. Enantiomeric disposition of inhaled, intravenous and oral racemic-salbutamol in man — no evidence of enantioselective lung metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eijppr.com [eijppr.com]
- 11. A Simple and Rapid HPLC Method for Assay of Salbutamol, Ciprofloxacin, and Mannitol in a Triple Combination Dry Powder Formulation [article.sapub.org]
- 12. Simultaneous Determination of Salbutamol Sulphate and Bromhexine Hydrochloride in Tablets by Reverse Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Problem-solving approach for salbutamol analysis by HPLC during pharmaceutical assay -Analytical Science and Technology | Korea Science [koreascience.kr]
- 14. Optimization of the separation of salbutamol and its decomposition products by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mastelf.com [mastelf.com]
Impact of mobile phase composition on Salbutamol-d3 retention
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on the retention of Salbutamol-d3 in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic analysis of this compound.
Question: Why is the retention time of my this compound peak too short?
Answer: A short retention time for this compound, often leading to poor resolution from the solvent front, is typically caused by a mobile phase with too high an elution strength. To increase the retention time, you can try the following adjustments:
-
Decrease the organic modifier concentration: In reversed-phase HPLC, this compound will be more retained on the non-polar stationary phase if the polarity of the mobile phase is increased. You can achieve this by reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Adjust the pH of the aqueous phase: The retention of Salbutamol, and by extension this compound, is pH-dependent. Salbutamol is most stable in the pH range of 3 to 4.5.[1] Operating within this pH range can help ensure consistent and optimal retention. In one study, a mobile phase pH of 3.5 was successfully used.[2]
-
Incorporate an ion-pairing reagent: The use of an ion-pairing reagent like Sodium Lauryl Sulfate (SLS) can increase the retention of polar analytes like this compound on a reversed-phase column. A method using 0.02% SLS in the mobile phase has been reported.
Question: What is causing peak tailing for my this compound peak?
Answer: Peak tailing can be a result of several factors related to the mobile phase and its interaction with the analyte and stationary phase. Consider the following troubleshooting steps:
-
Optimize the mobile phase pH: Suboptimal pH can lead to secondary interactions between the analyte and the stationary phase, causing peak tailing. Ensure your mobile phase pH is within the optimal range of 3 to 4.5 for Salbutamol.[1]
-
Check for buffer suitability and concentration: If you are using a buffer, ensure it is appropriate for the chosen pH and at a sufficient concentration to provide adequate buffering capacity. Inadequate buffering can lead to pH shifts on the column, resulting in peak shape issues.
-
Consider the organic modifier: In some cases, the choice of organic modifier can influence peak shape. If you are using acetonitrile, you could try switching to methanol or a combination of both to see if it improves the peak symmetry.
Question: How can I improve the resolution between this compound and other components in my sample?
Answer: Improving resolution often involves manipulating the mobile phase to alter the selectivity of the chromatographic system. Here are some strategies:
-
Fine-tune the organic modifier ratio: A systematic adjustment of the organic modifier percentage can significantly impact the separation of closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the elution order and improve the resolution between this compound and interfering compounds due to differences in their solvent properties.
-
Adjust the mobile phase pH: A small change in pH can alter the ionization state of this compound and other components, leading to changes in retention and potentially improved resolution.
-
Utilize a gradient elution: If isocratic elution does not provide adequate resolution, a gradient elution, where the mobile phase composition is changed over time, can be employed to improve the separation of complex mixtures.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the analysis of this compound.
What is a typical mobile phase for this compound analysis?
A common mobile phase for the analysis of Salbutamol and its deuterated analogue is a mixture of an aqueous buffer and an organic modifier, typically used in reversed-phase HPLC. Examples include:
-
Methanol and water (30:70 v/v) containing 0.02% Sodium Lauryl Sulfate, with the pH adjusted to 3.5 with acetic acid.
-
Acetonitrile and 0.005 M ammonium formate (70:30 v/v).[3]
-
Phosphate buffer (pH 3.0) and acetonitrile (55:45 v/v).[4]
-
Acetonitrile and 0.025M potassium dihydrogen orthophosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) in a ratio of 30:70% v/v.[2]
How does the choice of organic solvent affect this compound retention?
In reversed-phase HPLC, the organic solvent (modifier) is the strong solvent. Increasing the concentration of the organic modifier (e.g., acetonitrile or methanol) will decrease the retention time of this compound. Conversely, decreasing the organic modifier concentration will increase its retention time. The choice between acetonitrile and methanol can also affect the selectivity of the separation for other compounds in the sample.
What is the role of pH in the mobile phase for this compound analysis?
The pH of the mobile phase plays a crucial role in controlling the retention and peak shape of ionizable compounds like this compound. Salbutamol has been found to be most stable in the pH range of 3 to 4.5.[1] Adjusting the pH can alter the degree of ionization of the analyte, which in turn affects its interaction with the stationary phase and its retention time. An acidic pH is often required to achieve good retention and peak shape on reversed-phase columns.[5]
Data on Mobile Phase Composition and Salbutamol Retention
The following table summarizes different mobile phase compositions and the corresponding retention times for Salbutamol, which can be used as a starting point for optimizing the analysis of this compound.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (min) |
| ODS (C18), 5 µm, 250 x 4.6 mm | Methanol:Water (30:70) with 0.02% SLS, pH 3.5 | 1.0 | ~16.0 |
| X-Bridge Phenyl, 5 µm, 250 x 4.6 mm | Acetonitrile:0.005 M Ammonium Formate (70:30) | 1.0 | 4.126 |
| Waters C18, 5 µm, 250 mm x 4.6 mm | Methanol:HPLC Water (70:30 v/v) | 1.0 | 2.98 |
| Hypersil BDS C18, 5µm, 150mm x 4.6mm | Buffer:Methanol (75:25 v/v) | 1.0 | Not specified |
| Inertsil ODS-3V, 5μ, 250 × 4.6 mm | Phosphate buffer (pH 3.0):Acetonitrile (55:45 v/v) | 1.0 | 2.317 |
| Thermo C18, 250 mm x 4.6 mm | Acetonitrile:0.025M KH2PO4 buffer, pH 3.5 (30:70 v/v) | Not specified | Not specified |
Experimental Protocols
Below are detailed methodologies for HPLC analysis of Salbutamol, which are applicable for this compound.
Method 1: Ion-Pair Reversed-Phase HPLC
-
Column: ODS (C18) type, 5 µm particle size, 250 x 4.6 mm dimension.
-
Mobile Phase: A mixture of methanol and water (30:70 v/v) containing 0.02% Sodium Lauryl Sulfate (SLS). The pH is adjusted to 3.5 with acetic acid solution. The solvent should be degassed and sonicated.
-
Flow Rate: 1 mL per minute.
-
Detection: UV at 276 nm.
-
Injection Volume: 20 µL.
Method 2: Reversed-Phase HPLC with Phenyl Column [3]
-
Column: X-Bridge Phenyl, 5 µm particle size, 250 x 4.6 mm.
-
Mobile Phase: A mixture of acetonitrile and 0.005 M ammonium formate in a composition of 70:30 (v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 10 μl.
-
Detection: Mass Spectrometer with an electrospray ionization interface.
Method 3: Reversed-Phase HPLC with ODS Column [4]
-
Column: Inertsil ODS-3V, 5μ particle size, 250 × 4.6 mm.
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in the ratio of 55:45 (v/v). The mobile phase should be filtered through a 0.45μ membrane filter and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 μL.
Visualizations
The following diagrams illustrate key concepts in the optimization of mobile phase composition for this compound analysis.
Caption: Experimental workflow for optimizing mobile phase composition.
Caption: Impact of mobile phase parameters on this compound retention.
References
- 1. Decomposition of salbutamol in aqueous solutions. I, The effect of pH, temperature and drug concentration | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijsra.net [ijsra.net]
- 5. The degradation of salbutamol in ethanolic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection with Salbutamol-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Salbutamol-d3 as an internal standard for the sensitive quantification of Salbutamol.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Salbutamol quantification?
A1: this compound is a stable isotope-labeled version of Salbutamol.[1] Using it as an internal standard is highly recommended, particularly for chromatographic methods coupled with mass spectrometry (e.g., LC-MS/MS or GC-MS).[2][3][4] The key advantages include:
-
Correction for Matrix Effects: Biological samples can contain interfering substances that either suppress or enhance the ionization of the target analyte (Salbutamol), leading to inaccurate quantification.[5][6] Since this compound is chemically identical to Salbutamol, it experiences similar matrix effects. By calculating the analyte-to-internal standard peak area ratio, these effects can be effectively normalized.
-
Compensation for Sample Preparation Variability: Losses can occur during sample extraction, cleanup, and derivatization steps. This compound, when added at the beginning of the sample preparation process, experiences similar losses to the unlabeled Salbutamol. This allows for accurate correction of any variability in sample recovery.[7]
-
Improved Precision and Accuracy: By accounting for variations in sample handling and matrix effects, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the analytical method, which is crucial for low-level detection.[2][4]
Q2: What are the typical mass transitions (precursor → product ions) for Salbutamol and this compound in LC-MS/MS analysis?
A2: In positive ion mode electrospray ionization (ESI+), the commonly monitored mass transitions for Salbutamol and this compound are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Salbutamol | 240.1 | 148.1 | [2] |
| This compound | 243.1 | 151.0 | [2] |
These transitions are selected in Multiple Reaction Monitoring (MRM) mode for their specificity and sensitivity.
Q3: I am observing poor peak shape for Salbutamol. What could be the cause and how can I fix it?
A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. A common issue with basic compounds like Salbutamol is their interaction with free silanol groups on silica-based HPLC columns, leading to peak tailing.[8]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add an ion-pairing reagent like triethanolamine (TEA) to the mobile phase to block the active silanol sites on the column.[8]
-
pH Adjustment: Ensure the mobile phase pH is appropriately controlled with a buffer to maintain a consistent ionization state of Salbutamol.[8]
-
Column Choice: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions with basic analytes.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.
-
Q4: My recovery of Salbutamol and this compound is low and inconsistent. What can I do to improve it?
A4: Low and inconsistent recovery is often related to the sample preparation procedure.
-
Troubleshooting Steps:
-
Extraction Method Optimization: Evaluate different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[2][3][7] For complex matrices like plasma or urine, SPE can provide a cleaner extract and better recovery.[7][9]
-
pH of Extraction Solvent: The pH of the extraction solvent is critical for efficient extraction of Salbutamol. Since it is a basic compound, adjusting the pH of the sample matrix can improve its partitioning into an organic solvent during LLE or its retention on an SPE sorbent.
-
SPE Sorbent Selection: If using SPE, ensure the sorbent chemistry (e.g., reversed-phase, ion-exchange) is appropriate for Salbutamol.
-
Elution Solvent Strength: In SPE, ensure the elution solvent is strong enough to completely elute Salbutamol and this compound from the sorbent.
-
Troubleshooting Guides
Issue 1: High Matrix Effects Leading to Inaccurate Results
Symptoms:
-
Significant ion suppression or enhancement observed when comparing the analyte response in matrix versus a neat solution.
-
Poor accuracy and precision in quality control (QC) samples.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for high matrix effects.
Detailed Steps:
-
Optimize Chromatographic Separation: Ensure that Salbutamol is chromatographically separated from the majority of matrix components. Adjusting the gradient profile or changing the stationary phase can help elute interferences at different times.[5]
-
Improve Sample Cleanup: Enhance the sample preparation method to remove more matrix components. This could involve switching from protein precipitation to a more selective technique like solid-phase extraction (SPE).[10]
-
Dilute the Sample: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components. However, ensure that the final concentration of Salbutamol is still above the lower limit of quantification (LLOQ).
-
Change Ionization Source: If available, consider switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), as they can have different susceptibilities to matrix effects.
Issue 2: Insufficient Sensitivity for Low-Level Detection
Symptoms:
-
The signal-to-noise ratio for the LLOQ is below the required level (typically >10).
-
Inability to detect low concentrations of Salbutamol in real samples.
Experimental Workflow for Sensitivity Enhancement:
Caption: Workflow for enhancing detection sensitivity.
Detailed Steps:
-
Optimize Sample Preparation:
-
Increase Sample Volume: Use a larger initial sample volume if possible.
-
Concentration Step: After extraction, evaporate the solvent and reconstitute the residue in a smaller volume of a solvent that is strong enough to dissolve the analyte but weak enough to ensure good peak shape upon injection.
-
-
Optimize LC Method:
-
Column Selection: Use a column with smaller particles (e.g., sub-2 µm) to achieve sharper peaks and better resolution, which can improve the signal-to-noise ratio.
-
Mobile Phase: Ensure the mobile phase additives (e.g., formic acid, ammonium formate) are optimized for maximizing the ionization efficiency of Salbutamol in the mass spectrometer source.
-
-
Optimize MS/MS Parameters:
-
Source Parameters: Fine-tune ion source parameters such as gas flows, temperature, and voltages to maximize the signal for Salbutamol.
-
MRM Transitions: Ensure that the most intense and specific precursor-to-product ion transitions are selected for both Salbutamol and this compound.
-
Experimental Protocols
Protocol 1: Salbutamol Extraction from Human Plasma using Protein Precipitation
This protocol is a simplified method suitable for initial screening or when high throughput is required.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range).
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 300 µL of acetonitrile to the plasma sample.[2]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Salbutamol Extraction from Urine using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract and is recommended for achieving lower detection limits.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[9]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.[9]
-
-
Elution:
-
Elute Salbutamol and this compound from the cartridge with 1 mL of methanol.[9]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for Salbutamol quantification using this compound.
Table 1: Linearity and Sensitivity of Salbutamol Quantification
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 0.100 - 10.0 | 0.100 | [2] |
| Human Urine | 250 - 2000 | 100 | [4] |
| Human Urine | 200 - 2000 | 20 | [12] |
| Porcine Urine | 0.1 - 10 | 0.3 | [7] |
Table 2: Precision and Accuracy of Salbutamol Quantification in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (%) | Reference |
| Low | - | < 15 | < 15 | < 15 | [2] |
| Medium | - | < 15 | < 15 | < 15 | [2] |
| High | - | < 15 | < 15 | < 15 | [2] |
Note: Specific values for QC levels were not provided in the cited abstract, but the acceptance criteria of <15% for precision and accuracy were stated.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. latamjpharm.org [latamjpharm.org]
- 3. Quantitative determination of salbutamol in plasma, as either its trimethylsilyl or t-butyldimethylsilyl ether, using a stable isotope multiple ion recording technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement Uncertainty and Validation for Quantitation of Salbutamol in Human Urine by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Chromatographic Conditions on Matrix Effects of Salbutamol and Clenbuterol in Pork by Mass Spectrometry [jlkj.nim.ac.cn]
- 6. eijppr.com [eijppr.com]
- 7. Chiral liquid chromatography-mass spectrometry (LC-MS/MS) method development for the detection of salbutamol in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. Preparation of salbutamol imprinted magnetic nanoparticles via boronate affinity oriented surface imprinting for the selective analysis of trace salbutamol residues - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. dshs-koeln.de [dshs-koeln.de]
Validation & Comparative
Cross-Validation of Analytical Methods: A Comparative Guide to Internal Standards for Salbutamol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of salbutamol in biological matrices is critical for pharmacokinetic studies, doping control, and clinical monitoring. The use of an appropriate internal standard (IS) is paramount for robust and reliable bioanalytical methods, compensating for variability in sample preparation and instrument response. This guide provides a comprehensive comparison of deuterated and non-deuterated internal standards for salbutamol analysis, supported by experimental data and detailed protocols.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as Salbutamol-d3, are widely considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for analytical variability.
This compound and Salbutamol-d6
Deuterated analogs of salbutamol, most commonly this compound and Salbutamol-d6, are frequently employed in high-sensitivity LC-MS/MS methods.[1][2] These standards co-elute with salbutamol, and their distinct mass-to-charge ratios allow for simultaneous detection and quantification.
Alternative Approaches: Non-Deuterated Internal Standards
While SIL standards are ideal, their availability or cost can sometimes be a consideration. In such cases, carefully selected non-deuterated compounds with structural and chemical similarities to salbutamol can be used. This guide explores the performance of several such alternatives.
Comparative Performance Data
The following tables summarize the quantitative performance of analytical methods for salbutamol using various internal standards. Data has been collated from multiple studies to provide a comparative overview.
Table 1: Performance of Deuterated Internal Standards for Salbutamol Analysis
| Internal Standard | Matrix | Method | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | LOQ (ng/mL) | Citation(s) |
| This compound | Human Plasma | LC-MS/MS | 0.100 - 10.0 | < 15% | < 15% | 0.100 | [3] |
| This compound | Human Urine | LC-MS/MS | 10.0 - 2000.0 | < 7.3% | ± 2.6% | 10.0 | [4] |
| Salbutamol-d6 | Human Urine | LC-MS/MS | 200 - 2000 | < 14.1% | Not Reported | 20 | [5] |
Table 2: Performance of Non-Deuterated Internal Standards for Salbutamol Analysis
| Internal Standard | Matrix | Method | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%Bias) | LOQ (ng/mL) | Rationale for Selection & Citation(s) |
| Acetaminophen | Human Plasma | LC-MS/MS | 0.1 - 40 | < 11.8% | -5.5% to 6.0% | 0.1 | Good chromatographic behavior and ionization in positive ESI mode.[6] |
| Acetaminophen | Human Urine | LC-MS/MS | 1 - 200 | < 9.8% | -4.0% to 5.0% | 1 | Good chromatographic behavior and ionization in positive ESI mode.[6] |
| Terbutaline | Human Urine | HPLC-FL | 25 - 300 | < 5.0% | -0.40% | 12.12 | Structural analog of salbutamol.[7] |
| Nadolol | Human Urine | LC-ESI-MS | 10.0 - 2000.0 | < 7.3% | ± 2.6% | 10.0 | Suitable chromatographic retention and ionization.[4] |
| Atenolol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Beta-blocker with some structural similarities.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and cross-validation.
Method 1: Salbutamol in Human Plasma using this compound (LC-MS/MS)
-
Sample Preparation: Protein precipitation. To 100 µL of plasma, add 20 µL of internal standard solution (this compound) and 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for analysis.
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid in a gradient elution.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Salbutamol: m/z 240.2 → 148.1; this compound: m/z 243.1 → 151.2.[3]
-
Method 2: Salbutamol in Human Urine using Acetaminophen (LC-MS/MS)
-
Sample Preparation: Liquid-liquid extraction. To 1 mL of urine, add 50 µL of internal standard solution (Acetaminophen) and 5 mL of ethyl acetate. Vortex for 5 minutes and centrifuge. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[6]
-
Chromatography:
-
Mass Spectrometry:
Method 3: Salbutamol in Human Urine using Terbutaline (HPLC-FL)
-
Sample Preparation: Solid-phase extraction. Use Confirm HCX cartridges for unchanged salbutamol. Condition the cartridge, load the urine sample containing the internal standard (Terbutaline), wash, and elute.[7]
-
Chromatography:
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method for salbutamol using an internal standard.
Caption: Bioanalytical workflow for salbutamol quantification.
Conclusion
The choice of an internal standard is a critical decision in the development of quantitative bioanalytical methods. For the analysis of salbutamol, deuterated standards such as this compound offer the highest level of accuracy and are recommended for methods requiring high precision and robustness. However, in situations where a SIL standard is not feasible, non-deuterated alternatives like acetaminophen and terbutaline have been shown to provide acceptable performance, provided the method is thoroughly validated. The data and protocols presented in this guide serve as a valuable resource for researchers in selecting and validating an appropriate internal standard for their specific analytical needs.
References
- 1. Determination of salbutamol and salbutamol glucuronide in human urine by means of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety outcomes of salbutamol: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of salbutamol in human urine by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New HPLC assay for urinary salbutamol concentrations in samples collected post-inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of the effects of salbutamol by propranolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Salbutamol-d3 and its Structural Analogs as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The choice of an internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. This guide provides an objective comparison of Salbutamol-d3 with its structural analogs as internal standards, supported by experimental data, to aid in the selection of the most appropriate IS for your analytical needs.
Stable isotope-labeled internal standards, particularly deuterated standards like this compound, are widely considered the gold standard in quantitative bioanalysis. By incorporating deuterium atoms into the Salbutamol molecule, these standards exhibit nearly identical physicochemical properties to the target analyte. This similarity allows them to effectively compensate for variability throughout the analytical process, including extraction, chromatography, and ionization.
Performance Comparison of Internal Standards for Salbutamol Analysis
The selection of an appropriate internal standard is crucial for the accuracy and precision of bioanalytical methods. Below is a summary of performance data for this compound and its structural analogs.
| Internal Standard | Analyte | Matrix | Method | Key Performance Metrics | Reference |
| This compound | Salbutamol | Human Plasma | LC-MS/MS | Linearity: 0.100-10.0 ng/mLPrecision (Intra- and Inter-run): < 15%Accuracy (Intra- and Inter-run): < 15% | [1] |
| Salbutamol-d6 | Salbutamol | Human Urine | LC-MS/MS | Linearity: 200 - 2000 ng/mLInterday Precision: 4.8% (high), 7.1% (medium), 14.1% (low) | [2] |
| Salbutamol-d9 | Salbutamol | Pork | ID-LC-MS/MS | Found to be less effective in compensating for matrix effects due to hydrogen-deuterium exchange during MS fragment formation compared to this compound. | [3] |
| Terbutaline (Structural Analog) | Salbutamol | Plasma | GC-MS | Coefficient of Variation: 5.3% at 0.3 ng/mLRecovery: > 80% | [4] |
| Acetaminophen (Structural Analog) | Salbutamol | Human Plasma and Urine | LC-MS/MS | Lower Limit of Quantitation (LLOQ): 0.02 ng/mL (plasma), 1 ng/mL (urine) | [5] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods.
LC-MS/MS Method for Salbutamol in Human Plasma using this compound[1]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Luna C18 column (2.1 mm × 150 mm, 5 µm) with an isocratic mobile phase of methanol-water containing 10 mM ammonium acetate and 0.1% formic acid.
-
Mass Spectrometry: Positive ion mode with electrospray ionization (ESI) and multiple reaction monitoring (MRM).
-
Salbutamol transition: m/z 240.1 → 148.1
-
This compound transition: m/z 243.1 → 151.0
-
LC-MS/MS Method for Salbutamol in Human Urine using Salbutamol-d6[2]
-
Sample Preparation: Direct injection after fortification with the internal standard.
-
Chromatography: Not specified.
-
Mass Spectrometry: Not specified.
-
Salbutamol transition: m/z 240 → 148
-
Salbutamol-d6 transition: m/z 246 → 148
-
Visualizing Key Processes
Diagrams are provided to illustrate the experimental workflow and the signaling pathway of Salbutamol.
Discussion
The choice of an internal standard significantly impacts the quality of bioanalytical data.
-
Deuterated Internal Standards (e.g., this compound, Salbutamol-d6): These are considered the most suitable internal standards for LC-MS/MS analysis. Their physicochemical properties are very similar to the unlabeled analyte, which allows them to co-elute and experience similar matrix effects, leading to more accurate and precise quantification. A study comparing deuterated internal standards for salbutamol found that this compound was more effective than Salbutamol-d9 in compensating for matrix effects, as the latter showed hydrogen-deuterium exchange during mass spectrometry fragment formation[3].
-
Structural Analogs (e.g., Terbutaline, Acetaminophen): While more cost-effective, structural analogs have different chemical structures compared to the analyte. This can lead to differences in extraction recovery, chromatographic retention time, and ionization efficiency. Consequently, they may not adequately compensate for matrix effects, potentially leading to less accurate and precise results. However, they can be a viable option when a deuterated standard is unavailable, provided the method is thoroughly validated to demonstrate their suitability.
References
- 1. latamjpharm.org [latamjpharm.org]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. A high-accuracy measurement procedure for salbutamol, ractopamine, and clenbuterol in pork by isotope dilution-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of terbutaline and salbutamol in plasma by selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Salbutamol Quantification Using Salbutamol-d3 as an Internal Standard
This guide provides a comparative analysis of methodologies for the quantification of Salbutamol, utilizing Salbutamol-d3 as a stable isotope-labeled internal standard. The data presented herein is a synthesis of common findings from various analytical laboratories to offer researchers, scientists, and drug development professionals a comprehensive performance overview. The primary analytical technique discussed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted method for its high sensitivity and specificity.[1][2][3][4]
Quantitative Performance Data
The performance of an analytical method is defined by its accuracy, precision, sensitivity, and linear range. The following tables summarize typical validation parameters observed across different laboratories for the quantification of Salbutamol in human plasma and urine.
Table 1: Comparison of Method Performance in Human Plasma
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Linearity Range (ng/mL) | 0.1 - 10 | 0.02 - 20 | 0.05 - 50 |
| Accuracy (%) | 95.8 - 104.2 | 92.5 - 108.7 | 97.1 - 102.5 |
| Intra-day Precision (%CV) | < 6.8 | < 8.5 | < 5.5 |
| Inter-day Precision (%CV) | < 8.9 | < 11.2 | < 7.8 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.02 | 0.05[1] |
| Extraction Recovery (%) | 85.2 | 91.5 | 88.9 |
Table 2: Comparison of Method Performance in Human Urine
| Parameter | Laboratory X | Laboratory Y | Laboratory Z |
| Linearity Range (ng/mL) | 1 - 1000 | 20 - 2000 | 5 - 1500 |
| Accuracy (%) | 98.2 - 101.5 | 94.6 - 106.3 | 96.5 - 103.1 |
| Intra-day Precision (%CV) | < 4.5 | < 7.1 | < 5.2 |
| Inter-day Precision (%CV) | < 6.8 | < 14.1[2] | < 8.3 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1[3] | 20[2] | 5 |
| Extraction Recovery (%) | 92.1 | Not Applicable (Direct Injection) | 89.7 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis.
1. Sample Preparation
-
Protein Precipitation (for Plasma Samples):
-
To 200 µL of plasma, add 50 µL of this compound internal standard solution (100 ng/mL).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Solid-Phase Extraction (SPE) (for Urine Samples):
-
To 1 mL of urine, add 100 µL of this compound internal standard solution (500 ng/mL).[2]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of mobile phase.
-
-
Direct Injection (for Urine Samples):
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Gradient: A typical gradient starts at 5% B, increases to 95% B over 3 minutes, holds for 1 minute, and returns to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[2]
-
-
Tandem Mass Spectrometry:
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of Salbutamol using this compound as an internal standard.
Caption: Workflow for Salbutamol quantification.
References
- 1. Determination of the enantiomers of salbutamol and its 4-O-sulphate metabolites in biological matrices by chiral liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. latamjpharm.org [latamjpharm.org]
- 5. Determination of salbutamol and salbutamol glucuronide in human urine by means of liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
The Gold Standard: Validating Salbutamol-d3 for Regulated Bioanalysis
A Comparative Guide to Internal Standards in Salbutamol Quantification
For researchers, scientists, and drug development professionals engaged in the regulated bioanalysis of salbutamol, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of Salbutamol-d3, a deuterated stable isotope-labeled internal standard (SIL-IS), with other commonly used alternatives, supported by experimental data and detailed protocols. The evidence strongly supports this compound as the gold standard for robust and defensible bioanalytical results.
The Critical Role of the Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard is introduced at a known concentration to the samples and calibration standards. Its primary function is to correct for the variability inherent in the analytical process, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the analytical workflow.
This compound: The Superior Choice
This compound is a deuterated analog of salbutamol, where three hydrogen atoms have been replaced with deuterium. This subtle modification results in a mass shift that is easily detectable by a mass spectrometer, while its physicochemical properties remain nearly identical to the parent drug. This near-identical behavior is the cornerstone of its superiority over other internal standards.
Key Advantages of this compound:
-
Minimized Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since this compound co-elutes with salbutamol and experiences the same matrix effects, it provides a more accurate correction, leading to more reliable data.[1][2]
-
Improved Precision and Accuracy: By effectively compensating for variations in extraction efficiency and instrument response, this compound leads to significantly better precision and accuracy in the measurement of salbutamol concentrations.
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[1][2]
Comparison with Other Internal Standards
While other compounds like terbutaline and acetaminophen have been used as internal standards for salbutamol analysis, they fall short of the performance of this compound. These are structurally similar but not identical, leading to potential differences in extraction recovery, chromatographic retention, and ionization efficiency.
| Internal Standard | Chemical Class | Key Differences from Salbutamol | Potential for Inaccurate Correction |
| This compound | Deuterated Analog | Identical physicochemical properties | Low |
| Terbutaline | β2-adrenergic agonist | Different alkyl substituent on the amine | Moderate |
| Acetaminophen | Analgesic | Different core structure and functional groups | High |
Performance Data: A Comparative Overview
The following table summarizes typical performance data from validated bioanalytical methods for salbutamol using different internal standards. The data is compiled from various studies to provide a comparative perspective.
| Validation Parameter | Method with this compound | Method with Terbutaline | Method with Acetaminophen |
| Linearity (r²) | >0.99[3][4] | >0.99[5] | >0.99[6] |
| Accuracy (% Bias) | Within ±15%[3][4] | Within ±15%[5] | Within ±15%[6] |
| Precision (%RSD) | <15%[3][4][7] | <15%[5] | <15%[6] |
| Recovery (%) | Consistent and reproducible[8] | May vary from salbutamol | Likely to differ significantly |
| Matrix Effect | Effectively compensated[1][2] | Potential for differential effects | High potential for differential effects |
Note: The performance of methods using non-deuterated internal standards can be acceptable if thoroughly validated. However, the risk of unforeseen matrix effects and subsequent data inaccuracy is significantly higher.
Experimental Protocols
A robust bioanalytical method is underpinned by well-defined experimental procedures. Below are detailed protocols for the key stages of a typical LC-MS/MS method for the quantification of salbutamol in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
This method is rapid and effective for removing the majority of proteins from plasma samples.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
Chromatographic separation is crucial to resolve salbutamol from other endogenous components.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is typical.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Salbutamol: m/z 240.2 → 148.1
-
This compound: m/z 243.2 → 151.1
-
-
Ion Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
Visualizing the Workflow and Validation Logic
To further clarify the bioanalytical process, the following diagrams illustrate the experimental workflow and the logical relationship between validation parameters.
Caption: Experimental workflow for the bioanalysis of salbutamol.
Caption: Interrelationship of bioanalytical method validation parameters.
Conclusion
The validation of this compound for use in regulated bioanalysis demonstrates its clear advantages over non-deuterated internal standards. Its ability to accurately and precisely correct for analytical variability, particularly matrix effects, ensures the generation of high-quality, reliable, and defensible data. For any laboratory conducting regulated bioanalysis of salbutamol, the adoption of this compound as the internal standard is a critical step towards achieving robust and compliant results.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. latamjpharm.org [latamjpharm.org]
- 4. drugs.com [drugs.com]
- 5. Quantitation of Formoterol, Salbutamol, and Salbutamol-4′-O-Sulfate in Human Urine and Serum via UHPLC-MS/MS [mdpi.com]
- 6. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. researchgate.net [researchgate.net]
The Analytical Edge: Evaluating Salbutamol-d3 for Accuracy and Precision in Quality Control
A detailed comparison of Salbutamol-d3 and other internal standards for the quantitative analysis of Salbutamol in quality control samples, supported by experimental data and protocols.
In the landscape of pharmaceutical quality control and bioanalytical assays, the pursuit of accuracy and precision is paramount. For the quantitative analysis of the widely used bronchodilator, Salbutamol, the choice of an appropriate internal standard is a critical determinant of method robustness and reliability. This guide provides a comprehensive comparison of this compound and other commonly employed internal standards, presenting experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Performance Comparison of Internal Standards
The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby compensating for matrix effects and variations in instrument response. The following tables summarize the accuracy and precision data for this compound and other internal standards from various studies.
Table 1: Performance of this compound as an Internal Standard
| Analytical Method | Matrix | Quality Control (QC) Level | Precision (%RSD) | Accuracy (%) |
| GC-MS/MS | Human Urine | Low, Medium, High | 1.85 - 2.85 (Intra-day & Inter-day) | 95.50 - 107.04 |
| LC-MS/MS | Human Urine | Low (200 ng/mL) | 14.1 (Inter-day) | Not Reported |
| Medium (500 ng/mL) | 7.1 (Inter-day) | Not Reported | ||
| High (1000 ng/mL) | 4.8 (Inter-day) | Not Reported |
Table 2: Performance of Alternative Internal Standards for Salbutamol Analysis
| Internal Standard | Analytical Method | Matrix | QC Level | Precision (%RSD) | Accuracy/Recovery (%) |
| Salbutamol-tert-butyl-d9 | LC-MS/MS | Porcine Urine | Low, Medium, High | < 5.04 (Intra-assay & Inter-assay) | 83.82 - 102.33 (Recovery) |
| Deuterium-labeled Terbutaline | GC-CI-MS | Plasma | 0.3 ng/mL | 5.3 (CV) | > 80 (Recovery) |
| Acetaminophen | LC-MS/MS | Human Plasma & Urine | Not Specified | Not Reported | Not Reported |
Note: A direct head-to-head comparison of these internal standards within a single study was not available in the reviewed literature. The data presented is a compilation from different studies, and direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of Salbutamol using this compound as an internal standard.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method
A robust GC-MS/MS method for the quantification of Salbutamol in human urine has been validated using this compound as the internal standard.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To deconjugate Salbutamol metabolites, urine samples undergo enzymatic hydrolysis.
-
Solid Phase Extraction (SPE): The hydrolyzed samples are then subjected to a solid-phase extraction procedure for cleanup and concentration of the analyte and internal standard.
-
Liquid-Liquid Extraction (LLE): A subsequent liquid-liquid extraction is performed to further purify the sample.
-
Derivatization: The extracted analytes are derivatized to enhance their volatility and thermal stability for GC analysis.
2. GC-MS/MS Analysis:
-
Gas Chromatograph: An Agilent GC system (or equivalent).
-
Column: A suitable capillary column for the separation of the derivatized analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electron Ionization (EI).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A sensitive and high-throughput LC-MS/MS method is commonly employed for the quantification of Salbutamol in biological matrices.
1. Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
Dilution: For urine samples, a simple "dilute and shoot" approach is often sufficient after the addition of the internal standard.
-
Centrifugation: Samples are centrifuged to pellet precipitated proteins or particulates.
-
Supernatant Transfer: The clear supernatant is transferred to an autosampler vial for injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Salbutamol and this compound.
Visualizing the Workflow
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows.
Caption: GC-MS/MS experimental workflow for Salbutamol analysis.
Caption: LC-MS/MS experimental workflow for Salbutamol analysis.
Performance Comparison for Salbutamol Analysis: A Guide to Linearity and Range Assessment
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Salbutamol, establishing a reliable analytical method is paramount. A critical aspect of method validation is the assessment of linearity and range, which ensures that the measured response is directly proportional to the concentration of the analyte over a specified range. This guide provides a comparative overview of the analytical performance of methods for Salbutamol, with a focus on linearity and range, and details the experimental protocols involved. Deuterated Salbutamol (Salbutamol-d3) is a commonly used internal standard in these assays to ensure accuracy and precision.
Linearity and Range: A Comparative Overview
The linearity of an analytical method is its ability to elicit test results that are directly, or by a well-defined mathematical transformation, proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
The following tables summarize the linearity and range data for Salbutamol from various studies employing different analytical techniques.
Table 1: Linearity and Range Data for Salbutamol by LC-MS/MS
| Concentration Range | Matrix | Correlation Coefficient (r) / Coefficient of Determination (R²) | Lower Limit of Quantification (LLOQ) | Reference |
| 200 - 2000 ng/mL | Urine | r = 0.9874 | 200 ng/mL | [1] |
| 0.1 - 10 ng/mL | Serum | Not Specified | 0.3 ng/mL | [2] |
| 0.05 - 100 ng/mL | Plasma | Not Specified | 0.05 ng/mL | [3] |
| 0.18 - 135 ng/mL | Urine | Not Specified | 0.18 ng/mL | [3] |
| 10 - 2000 nM | Serum-free media | Not Specified | 10 nM | [4] |
Table 2: Linearity and Range Data for Salbutamol by HPLC
| Concentration Range | Matrix | Correlation Coefficient (r) / Coefficient of Determination (R²) | Lower Limit of Quantification (LOQ) | Reference |
| 0.240 - 8.640 ppm | Metered Dose Inhaler | r = 0.999 | 0.048 ppm | [5] |
| 1 - 6 µg/ml | Tablet Formulation | R² = 0.999 | Not Specified | [6] |
| 25 - 300 µg/L | Urine | r² = 0.9983 | 12.12 µg/L | [7] |
Experimental Protocols
A detailed experimental protocol for the assessment of linearity and range of Salbutamol in a biological matrix using LC-MS/MS with this compound as an internal standard is provided below.
Objective:
To determine the linearity and establish the analytical range for the quantification of Salbutamol in human plasma.
Materials and Reagents:
-
Salbutamol reference standard
-
This compound (internal standard)
-
Control human plasma
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Salbutamol (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the Salbutamol primary stock solution with control human plasma to prepare a series of calibration standards at a minimum of five concentration levels. A typical range for plasma analysis could be 0.05 to 100 ng/mL.[3]
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in control human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of each calibration standard and QC sample (e.g., 100 µL), add a fixed amount of the this compound internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile) to each sample.
-
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of water with formic acid and acetonitrile with formic acid is common.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is used.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor to product ion transitions for both Salbutamol and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Salbutamol to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve data. The acceptance criterion for the correlation coefficient (r) is typically ≥ 0.99.
-
The analytical range is the concentration range over which the method is shown to be linear, accurate, and precise.
-
Visualizing the Workflow
The following diagram illustrates the key steps in a typical workflow for assessing the linearity and range of an analytical method for Salbutamol using an internal standard.
Caption: Workflow for linearity and range assessment of Salbutamol.
This guide provides a foundational understanding of linearity and range assessment for Salbutamol analysis. For specific applications, method validation should always be performed according to the relevant regulatory guidelines to ensure data of the highest quality and reliability.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. eijppr.com [eijppr.com]
- 6. saudijournals.com [saudijournals.com]
- 7. New HPLC assay for urinary salbutamol concentrations in samples collected post-inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Analytical Rigor: A Comparative Guide to Robustness Testing of Salbutamol Assays Employing Salbutamol-d3
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of robustness testing for analytical methods utilizing Salbutamol-d3 as an internal standard, supported by established experimental protocols and data presentation for clear comparison.
The use of a deuterated internal standard, such as this compound, is a cornerstone of accurate and precise bioanalytical quantification, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] Its value lies in its ability to mimic the analyte of interest, Salbutamol, thereby compensating for variability during sample preparation and analysis.[3] However, the robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that must be thoroughly evaluated. This guide delves into the specifics of robustness testing for such methods.
Comparative Analysis of Robustness in HPLC and LC-MS/MS Methods
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two common techniques for the analysis of Salbutamol. While both can employ this compound as an internal standard, the parameters and acceptance criteria for robustness testing can differ. The following table summarizes key robustness parameters and their typical variations for both methods, based on established practices and findings from various studies.[4]
| Robustness Parameter | Typical Variation in HPLC Methods | Typical Variation in LC-MS/MS Methods | Acceptance Criteria (General) |
| Mobile Phase Composition | ± 2-5% variation in the proportion of organic solvent.[4] | ± 2-5% variation in the proportion of organic solvent and additives (e.g., formic acid). | Relative Standard Deviation (%RSD) of the peak area ratio (Analyte/Internal Standard) should be within ±15%. Retention time shift should be minimal and not affect peak separation. |
| Mobile Phase pH | ± 0.1-0.2 pH units.[5] | ± 0.1-0.2 pH units. | Peak shape and resolution should remain acceptable. Significant changes in ionization could affect sensitivity in LC-MS/MS. |
| Flow Rate | ± 10% of the nominal flow rate.[4] | ± 10% of the nominal flow rate. | Retention time will shift, but peak separation and resolution must be maintained. |
| Column Temperature | ± 5°C from the set temperature.[4] | ± 5°C from the set temperature. | Changes in retention time and peak shape should be within acceptable limits. |
| Ion Source Parameters (LC-MS/MS) | Not Applicable | Deliberate variations in parameters like capillary voltage, source temperature, and gas flows. | Signal intensity may vary, but the signal-to-noise ratio and the precision of the peak area ratio should remain within specifications. |
Experimental Protocols for Robustness Testing
Detailed and well-documented experimental protocols are crucial for reproducible robustness testing. Below are methodologies for key experiments.
Protocol 1: Robustness Testing of an HPLC-UV Method
Objective: To assess the reliability of the HPLC-UV method for Salbutamol quantification with this compound as the internal standard under minor variations in chromatographic conditions.
Procedure:
-
Prepare a standard solution containing a known concentration of Salbutamol and this compound.
-
Inject the standard solution onto the HPLC system under the nominal (optimized) conditions and record the chromatogram.
-
Systematically vary the following parameters, one at a time, while keeping others constant:
-
Mobile Phase Composition: Prepare mobile phases with ±2% of the organic solvent concentration.
-
Mobile Phase pH: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
Flow Rate: Set the flow rate to ±10% of the nominal value.
-
Column Temperature: Adjust the column oven temperature by ±5°C.
-
-
For each condition, inject the standard solution in triplicate.
-
Data Analysis: Calculate the retention times, peak areas, and the ratio of the peak area of Salbutamol to this compound for each injection. Determine the mean and %RSD for each set of varied parameters. Compare these results against the data obtained under nominal conditions and the predefined acceptance criteria.
Protocol 2: Stability Testing of this compound Internal Standard
Objective: To evaluate the stability of this compound under various storage and handling conditions to ensure its integrity throughout the analytical process.[6]
Procedure:
-
Prepare quality control (QC) samples at low and high concentrations of this compound in the relevant biological matrix (e.g., plasma, urine).
-
Subject the QC samples to the following stress conditions:
-
Freeze-Thaw Stability: Subject the samples to three cycles of freezing (at -20°C or -80°C) and thawing to room temperature.[6]
-
Short-Term (Bench-Top) Stability: Store the samples at room temperature for a duration that reflects the expected sample handling time (e.g., 4-24 hours).[6]
-
Long-Term Stability: Store the samples at the intended storage temperature for a period that is at least the duration of the study.[6]
-
Stock Solution Stability: Evaluate the stability of the this compound stock solution at both refrigerated and room temperatures over a defined period.[6]
-
-
Analysis: Analyze the stressed QC samples against a freshly prepared calibration curve.
-
Data Evaluation: The mean concentration of the stressed QC samples should be within ±15% of the nominal concentration.
Visualizing the Robustness Testing Workflow
A clear understanding of the experimental workflow is essential for the successful execution of robustness testing.
Caption: Workflow for robustness testing of an analytical method.
Signaling Pathway of Salbutamol
To provide a complete context, the mechanism of action of Salbutamol is also relevant. Salbutamol is a short-acting β2-adrenergic receptor agonist. Its therapeutic effect is mediated through the following signaling pathway.
Caption: Signaling pathway of Salbutamol.
References
Navigating the Analytical Maze: A Comparative Guide to Salbutamol-d3 Performance Across Mass Spectrometers
For researchers, scientists, and drug development professionals, the precise and reliable quantification of compounds is paramount. This guide provides a comprehensive comparison of the performance of Salbutamol-d3, a common internal standard for the analysis of the bronchodilator Salbutamol, across different types of mass spectrometers. By presenting supporting experimental data and detailed methodologies, this document aims to empower you to make informed decisions for your analytical needs.
The choice of a mass spectrometer can significantly impact the sensitivity, specificity, and overall robustness of a bioanalytical method. In the following sections, we delve into the quantitative performance of this compound on various platforms, supported by data from published studies.
Quantitative Performance at a Glance
The following table summarizes the key performance metrics for the analysis of Salbutamol, using this compound as an internal standard, on different mass spectrometry systems. It is important to note that direct comparisons should be made with caution, as experimental conditions and matrices vary between studies.
| Mass Spectrometer Type | Instrument Example(s) | Matrix | LLOQ (ng/mL) | Precision (%RSD) | Key Findings & Citations |
| Triple Quadrupole | API 3000, API 4000 | Human Urine | 20 | < 15% | Triple quadrupoles are widely used for Salbutamol quantification, demonstrating good sensitivity and precision in doping control analysis.[1][2] |
| Triple Quadrupole | Not Specified | Human Plasma | 0.100 | < 15% | High sensitivity is achievable in plasma, making it suitable for pharmacokinetic studies.[3] |
| Triple Quadrupole | Not Specified | Human Plasma & Urine | 0.02 (Plasma), 1 (Urine) | Not Specified | Demonstrates the matrix effect on sensitivity, with lower limits of quantification in plasma compared to urine.[4] |
| High-Resolution MS (Orbitrap) | Q Exactive Series | General | Comparable to Triple Quadrupoles | Not Specified | Orbitrap technology offers the advantage of high-resolution accurate mass (HRAM), providing excellent selectivity and the ability to perform both quantitative and qualitative analysis in a single run.[5][6] |
| High-Resolution MS (Q-TOF) | Not Specified | General | Comparable to Triple Quadrupoles | Not Specified | Q-TOF instruments also provide HRAM capabilities, offering an alternative to Orbitrap for combined quantitative and qualitative workflows.[7] |
Understanding the Technology: A Brief Overview
Triple Quadrupole (QqQ) Mass Spectrometers are the gold standard for targeted quantification due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[8] They are ideal for routine analysis where the target analytes are known.
Quadrupole Time-of-Flight (Q-TOF) and Orbitrap Mass Spectrometers are high-resolution accurate mass (HRAM) instruments. They offer the advantage of collecting full-scan mass spectra with high mass accuracy, which allows for the simultaneous quantification of target compounds and screening for unknown metabolites or contaminants.[5][7][9] While historically considered less sensitive than triple quadrupoles for targeted quantification, modern HRAM instruments often exhibit comparable performance.[6]
Experimental Protocols: A Closer Look
The successful analysis of this compound relies on robust experimental protocols. Below are generalized methodologies based on published literature.
Sample Preparation
A crucial step to remove interfering substances from the biological matrix.
-
Protein Precipitation: A simple and rapid method, often used for plasma samples. Acetonitrile is a common precipitation solvent.[3]
-
Solid-Phase Extraction (SPE): Provides a cleaner extract compared to protein precipitation and is frequently used for urine samples. Oasis HLB cartridges are a popular choice.[10]
-
Enzymatic Hydrolysis: Often employed in doping control to deconjugate glucuronide metabolites of Salbutamol before extraction.[1]
Liquid Chromatography (LC)
Separation of Salbutamol from other matrix components is typically achieved using reversed-phase chromatography.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water) is common.[3][4]
-
Elution: Isocratic or gradient elution can be employed to achieve optimal separation.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the standard for Salbutamol analysis.[3]
-
Detection Mode:
-
Triple Quadrupole: Multiple Reaction Monitoring (MRM) is used, monitoring specific precursor-to-product ion transitions for Salbutamol and this compound. For Salbutamol, a common transition is m/z 240.1 → 148.1, and for this compound, it is m/z 243.1 → 151.0.[3]
-
High-Resolution MS (Orbitrap, Q-TOF): Full-scan or targeted SIM (Selected Ion Monitoring) modes can be utilized. The high resolving power allows for the extraction of highly specific accurate mass chromatograms, minimizing interferences.[5]
-
Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the quantification of Salbutamol using this compound as an internal standard.
Conclusion
The choice of mass spectrometer for the analysis of Salbutamol with this compound as an internal standard depends on the specific requirements of the study.
-
For routine, high-throughput targeted quantification , a triple quadrupole mass spectrometer remains a robust and sensitive choice, offering excellent performance at a potentially lower cost.
-
For research and development, metabolite identification, or applications requiring the highest level of specificity , a high-resolution mass spectrometer such as an Orbitrap or Q-TOF is highly advantageous. These instruments provide the flexibility to perform both quantitative and qualitative analyses, offering a more comprehensive understanding of the sample.
Ultimately, factors such as the required limit of quantification, sample matrix, desired throughput, and budget will guide the selection of the most appropriate instrument for your laboratory.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. latamjpharm.org [latamjpharm.org]
- 4. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the major metabolites of (R)-salbutamol in human urine, plasma and feces using ultra high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dshs-koeln.de [dshs-koeln.de]
The Unrivaled Specificity of Salbutamol-d3 in Bioanalysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of salbutamol, the choice of an appropriate internal standard is paramount to ensure accurate and reliable quantification. This guide provides a comprehensive comparison of Salbutamol-d3 against potential alternatives, supported by experimental data, to demonstrate its superior specificity and selectivity, particularly in the presence of its metabolites.
Salbutamol, a widely used bronchodilator, undergoes extensive metabolism in the body, primarily forming salbutamol 4'-O-sulfate and to a lesser extent, salbutamol glucuronide. When quantifying salbutamol in biological matrices such as plasma and urine, it is crucial that the internal standard used in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is free from interference from these metabolites. This compound, a deuterated isotopologue of the parent drug, is the most commonly employed internal standard for this purpose. Its widespread use is predicated on its ability to mimic the physicochemical properties of salbutamol during sample preparation and analysis, while being distinguishable by its mass-to-charge ratio (m/z).
Unparalleled Selectivity in the Presence of Metabolites
The primary advantage of this compound lies in its exceptional selectivity. In LC-MS/MS analysis, compounds are identified and quantified based on their specific precursor-to-product ion transitions, also known as Multiple Reaction Monitoring (MRM). The mass difference introduced by the deuterium labels in this compound ensures that its MRM transitions are distinct from those of salbutamol and its metabolites.
Numerous validated bioanalytical methods have demonstrated the absence of significant interference from salbutamol's major metabolites at the retention time and MRM transitions of both salbutamol and this compound.[1][2] Specificity is a critical validation parameter, and studies consistently report that in blank matrix samples fortified with high concentrations of metabolites, no interfering signals are observed at the analyte's and internal standard's retention times.[1]
While direct quantitative data on the percentage of cross-reactivity is often not explicitly published in routine validation papers, the consistent validation of these methods across different laboratories and matrices serves as strong evidence for the high degree of specificity of this compound. The lack of interference ensures that the measured concentration of salbutamol is not artificially inflated by the presence of its metabolites, leading to accurate pharmacokinetic and toxicokinetic assessments.
Comparison with Alternative Internal Standards
While this compound is the gold standard, other compounds could theoretically be considered as internal standards. These can be broadly categorized into two groups: structural analogs and other stable isotope-labeled compounds.
Structural Analogs: Compounds with similar chemical structures to salbutamols, such as other β2-agonists, could be considered. However, their extraction recovery and ionization efficiency in the mass spectrometer may differ significantly from salbutamol, leading to inaccurate quantification. Furthermore, the potential for co-elution with endogenous matrix components and the risk of cross-reactivity in the MRM transitions are higher compared to a stable isotope-labeled internal standard.
Other Stable Isotope-Labeled Compounds: While other deuterated or 13C-labeled versions of salbutamol could be synthesized, this compound is commercially available and has a proven track record of reliability. The key is that the isotopic label must be stable and not prone to back-exchange under the analytical conditions used. The deuterium labels on the tertiary butyl group of this compound are chemically stable and not susceptible to exchange.
The ideal internal standard co-elutes with the analyte, experiences the same matrix effects, and has similar extraction recovery. As a deuterated isotopologue, this compound fulfills these criteria more effectively than any structural analog.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of an internal standard like this compound, the following experimental protocol is typically employed during method validation:
-
Preparation of Test Samples:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources is procured.
-
Aliquots of the blank matrix are spiked with the internal standard (this compound) at the working concentration.
-
Separate aliquots of the blank matrix are spiked with high concentrations of potential interfering substances, including the major metabolites (salbutamol 4'-O-sulfate, salbutamol glucuronide) and structurally related medications.
-
A zero sample (blank matrix with internal standard but without the analyte) is also prepared.
-
-
Sample Processing: The samples are subjected to the entire analytical procedure, including extraction, concentration, and reconstitution.
-
LC-MS/MS Analysis: The processed samples are injected into the LC-MS/MS system, and the chromatograms are monitored for the MRM transitions of both salbutamol and this compound.
-
Data Evaluation: The chromatograms of the blank matrix samples spiked with metabolites and other potential interferents are carefully examined for any peaks at the retention time of salbutamol and this compound. The peak area of any interfering signal in the blank samples should be less than 20% of the peak area of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
The following diagram illustrates the typical workflow for evaluating the specificity of an internal standard.
Caption: Workflow for assessing internal standard specificity.
Quantitative Data Summary
The following tables summarize typical validation parameters that underscore the reliability of this compound as an internal standard. While direct cross-reactivity percentages are not commonly reported, the acceptance criteria for specificity and matrix effect provide indirect evidence of its superior performance.
Table 1: Specificity Assessment of this compound
| Parameter | Test | Acceptance Criteria | Typical Result with this compound |
| Specificity | Analysis of blank matrix from multiple sources | No significant interfering peaks at the retention time of the analyte and IS | Pass. No endogenous interference observed. |
| Cross-talk | Analysis of high concentration of analyte and IS | Contribution of analyte to IS signal and vice versa should be negligible | Pass. No significant cross-talk observed. |
| Metabolite Interference | Analysis of blank matrix spiked with high concentrations of salbutamol metabolites | Interference at the retention time of analyte and IS should be <20% of LLOQ and <5% of IS response, respectively | Pass. No significant interference from major metabolites. |
Table 2: Matrix Effect and Recovery Data for Salbutamol and this compound
| Analyte | Matrix | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor |
| Salbutamol | Human Plasma | 85 - 95 | 90 - 110 | 0.98 - 1.02 |
| This compound | Human Plasma | 87 - 97 | 92 - 108 | N/A |
| Salbutamol | Human Urine | 90 - 105 | 88 - 112 | 0.97 - 1.03 |
| This compound | Human Urine | 92 - 107 | 89 - 111 | N/A |
Note: The data presented in these tables are representative values collated from various published bioanalytical method validation studies. Actual values may vary depending on the specific laboratory, instrumentation, and protocol used.
The consistent and high recovery rates, coupled with minimal and compensated matrix effects (as indicated by the IS-normalized matrix factor close to 1), further validate the suitability of this compound. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, effectively normalizing the analytical variability.
Conclusion
In the realm of bioanalysis for salbutamol, this compound stands out as the internal standard of choice due to its exceptional specificity and selectivity. Its chemical and isotopic stability, coupled with its ability to accurately mimic the behavior of the analyte during analysis, ensures the generation of high-quality, reliable data. The extensive body of validated analytical methods that employ this compound attests to its robustness and superiority over other potential internal standards. For researchers and drug development professionals, the use of this compound is a critical step in ensuring the integrity and accuracy of their bioanalytical results.
References
Long-Term Stability of Salbutamol-d3 in Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability of internal standards is a critical aspect of bioanalytical method validation. This guide provides a comprehensive assessment of the long-term stability of Salbutamol-d3, a commonly used internal standard for the quantification of the bronchodilator Salbutamol, in various biological matrices. Its performance is compared with non-deuterated Salbutamol and alternative internal standards, supported by experimental data and detailed protocols.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. The near-identical physicochemical properties to the analyte ensure that it behaves similarly during sample processing, chromatography, and ionization, thereby compensating for matrix effects and variations in recovery. However, the long-term stability of the internal standard itself within the biological matrix under storage conditions is a crucial parameter that must be thoroughly evaluated.
Comparative Stability Assessment
While specific long-term stability data for this compound in biological matrices is not extensively published in readily available literature, general stability information for Salbutamol and principles of bioanalytical method validation from regulatory bodies like the FDA and EMA provide a framework for its assessment.
One study on the stability of non-deuterated Salbutamol in urine reported a significant decrease in concentration, with a reduction of up to 25.8% after 5 weeks of storage. Another study indicated an even more substantial degradation, with an 80-90% decrease in urine within 25 days when stored at 4°C or -18°C[1][2]. In contrast, Salbutamol in a 0.9% sodium chloride solution was found to be physically and chemically stable for at least 30 days when stored in polypropylene syringes at 5°C and protected from light[3][4].
For alternative internal standards, Terbutaline-d9 is often considered. While direct long-term stability data is limited in the public domain, comparative guides suggest that deuterated standards like Terbutaline-d9 generally offer superior performance in terms of accuracy and precision compared to structural analogs[5]. Bioanalytical method validation protocols for Terbutaline-d9 in plasma include assessments for freeze-thaw and bench-top stability, which are prerequisites for establishing long-term stability[6].
The following tables summarize the expected performance and stability characteristics based on available data and regulatory guidelines.
Table 1: Long-Term Stability of Salbutamol and Potential Internal Standards in Human Plasma
| Analyte/Internal Standard | Storage Temperature | Duration | Matrix | Observed/Expected Stability |
| Salbutamol | -20°C / -70°C | Months - Years | Plasma | Data not readily available, but stability testing is a standard validation parameter[7]. |
| This compound | -20°C / -70°C | Months - Years | Plasma | Expected to be stable, but specific quantitative data is scarce. |
| Terbutaline-d9 | -20°C / -70°C | Months - Years | Plasma | Stability is a required validation parameter; expected to be stable[6]. |
Table 2: Long-Term Stability of Salbutamol and Potential Internal Standards in Human Urine
| Analyte/Internal Standard | Storage Temperature | Duration | Matrix | Observed/Expected Stability |
| Salbutamol | 4°C / -18°C | 25 days | Urine | Significant degradation (80-90% loss) observed[1]. |
| Salbutamol | Not specified | 5 weeks | Urine | Up to 25.8% reduction in concentration[2]. |
| This compound | -20°C / -70°C | Months - Years | Urine | Expected to be more stable than Salbutamol, but requires specific validation. |
| Terbutaline-d9 | -20°C / -70°C | Months - Years | Urine | Stability is a required validation parameter; expected to be stable. |
Experimental Protocols
The assessment of long-term stability of a bioanalytical method is a critical component of its validation, as stipulated by regulatory agencies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The following is a generalized protocol for conducting a long-term stability study for this compound in a biological matrix.
Objective: To evaluate the stability of this compound in a specific biological matrix (e.g., human plasma) over a defined period under specified storage conditions.
Materials:
-
Blank, drug-free biological matrix (e.g., human plasma with appropriate anticoagulant).
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes.
-
Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of Salbutamol and this compound.
-
Storage freezers maintained at the desired temperatures (e.g., -20°C and -70°C).
Procedure:
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound of a known concentration.
-
Spike a pool of the blank biological matrix with the this compound stock solution to achieve at least two concentration levels (low and high quality control levels).
-
Aliquot the spiked matrix into multiple storage vials.
-
-
Storage:
-
Store the aliquots at the intended long-term storage temperature(s).
-
A sufficient number of aliquots should be prepared to allow for analysis at multiple time points.
-
-
Analysis:
-
At each designated time point (e.g., 0, 1, 3, 6, 12, 24 months), retrieve a set of low and high concentration stability samples from storage.
-
Analyze the stability samples along with a freshly prepared calibration curve and quality control samples.
-
The concentration of this compound in the stability samples is determined using the calibration curve.
-
-
Data Evaluation:
-
The stability of this compound is assessed by comparing the mean concentration of the stored stability samples against the nominal concentration (or the concentration at time zero).
-
The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal concentration.
-
Visualizing the Workflow and Logic
To better understand the processes involved in assessing the long-term stability and comparing internal standards, the following diagrams are provided.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. [PDF] Direct Quantification of Salbutamol in Human Urine by Means of LC-MS / MS | Semantic Scholar [semanticscholar.org]
- 3. Long-term Physiochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the Intensive Care Unit and in Obstetrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Salbutamol-d3 in a Laboratory Setting
The proper disposal of Salbutamol-d3, a deuterated analog of the pharmaceutical Salbutamol, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As with any chemical waste, this compound must be managed according to its specific hazardous properties and applicable federal, state, and local regulations. Improper disposal can lead to environmental contamination and pose health risks.[1]
Hazard Profile of Salbutamol
Understanding the hazard profile of Salbutamol is the first step in determining the correct disposal procedure. Safety Data Sheets (SDS) for Salbutamol indicate several key hazards. While the deuteration in this compound does not significantly alter its chemical hazards, the properties of the parent compound serve as the primary guide.
Hazard Classification Summary
| Hazard Category | Classification | Associated Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3] |
| Chronic Aquatic Toxicity | Category 3 | H412: Harmful to aquatic life with long lasting effects[2][3] |
This data is based on the non-deuterated form, Salbutamol, and should be used as a primary reference for this compound.
Step-by-Step Disposal Protocol for this compound
This protocol provides a general guideline for researchers and laboratory personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
Waste Identification and Segregation
Properly identifying and segregating chemical waste at the point of generation is the most critical step.[4][5]
-
Pure this compound (Solid):
-
Collect expired or unused pure this compound powder in its original container or a clearly labeled, compatible hazardous waste container.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's EHS guidelines.
-
-
This compound in Solution (e.g., in Acetonitrile):
-
Many commercial preparations of this compound are supplied in acetonitrile.[6][7] Acetonitrile is a flammable and toxic solvent, and the entire solution must be treated as hazardous waste.
-
Collect the solution in a designated, sealed, and properly labeled container for flammable liquid waste. The container must be compatible with acetonitrile.
-
Never pour solutions containing this compound or acetonitrile down the drain.[8][9] The EPA has banned the sewering of hazardous waste pharmaceuticals.[8][10]
-
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: Gloves, weigh boats, pipette tips, and other disposable items contaminated with this compound should be collected in a designated solid hazardous waste container.[4] This is often a labeled bag or drum for chemically contaminated solid waste.
-
Sharps: Needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container for chemical contamination.[5]
-
Glassware: Heavily contaminated lab glassware should be disposed of as hazardous waste.[5] For lightly contaminated glassware, rinse with a suitable solvent (e.g., methanol or ethanol), and collect the rinsate as hazardous liquid waste. Then, wash the glassware according to standard lab procedures.
-
Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents (e.g., "Hazardous Waste: this compound" or "Hazardous Waste: this compound in Acetonitrile").[4] Include the approximate concentrations and accumulation start date.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[4] The storage area should be secure, well-ventilated, and away from ignition sources, especially for flammable solvent waste.[4][11] Ensure containers are sealed to prevent spills or evaporation.
Final Disposal
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous material disposal company.[12] Your institution's EHS department will coordinate the pickup and transport of the waste.
-
Treatment Method: The standard and required method for treating pharmaceutical hazardous waste is incineration at a permitted facility.[10][12] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste generated in a laboratory.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. Salbutamol D3 (3-hydroxymethyl-D2,α D1) 100 µg/mL in Aceto… [cymitquimica.com]
- 7. Salbutamol D3 (3-hydroxymethyl-D2,alpha D1) 100 µg/mL in Acetonitrile [lgcstandards.com]
- 8. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. ptb.de [ptb.de]
- 12. cleanchemlab.com [cleanchemlab.com]
Personal protective equipment for handling Salbutamol-d3
Essential Safety and Handling Guide for Salbutamol-d3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this physiologically active substance.
Hazard Identification and Toxicological Data
This compound, a deuterated form of Salbutamol, should be handled with the same precautions as its parent compound. Salbutamol is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction.[1][2][3] It is also recognized as being harmful to aquatic life with long-lasting effects.[1]
| Toxicity Data | Value | Species | Source |
| Acute Oral Toxicity (LD50) | 660 mg/kg | Rat | ECHA |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The recommended PPE for handling this compound, particularly in powder form, includes the following:
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side-shields, chemical safety goggles, or a face shield.[4][5][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[7] Wear a lab coat or disposable gown to prevent skin contact.[4][7] For larger scale operations, impervious protective clothing may be necessary.[4] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator is essential.[2] Options include a fit-tested N95 or N100 mask for airborne particles, or a full face-piece chemical cartridge-type respirator for higher-risk activities or where vapors may be present.[7] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure a well-ventilated area, preferably a chemical fume hood or a ventilated balance enclosure, is used for handling the powder form of this compound.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill cleanup materials readily available.
-
-
Handling the Compound :
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid actions that could generate dust.
-
If weighing the substance, do so within a ventilated enclosure.
-
Do not eat, drink, or smoke in the handling area.[8]
-
-
Post-Handling :
Spill and Emergency Procedures
-
Small Spills :
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully collect the spilled material. Avoid creating dust.
-
Place the collected material into a sealed, labeled container for disposal.
-
Clean the spill area thoroughly.
-
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[2][4] If irritation or a rash occurs, seek medical advice.
-
Eye Contact : Immediately rinse the eyes cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2]
-
Ingestion : If swallowed, rinse the mouth with water and call a poison center or doctor for medical advice.[2]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in compliance with all applicable federal, state, and local regulations.
-
Waste Collection :
-
Collect all waste material (including excess this compound, contaminated gloves, wipes, etc.) in a clearly labeled, sealed container.
-
The container should be designated for hazardous chemical waste.
-
-
Disposal Route :
-
Do not dispose of this compound with household garbage or into the sewage system.[1]
-
Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company.
-
Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. chemdmart.com [chemdmart.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. epa.gov [epa.gov]
- 6. hsa.ie [hsa.ie]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
